2-Bibenzylcarboxylic Acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHPVZBSOKLVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197636 | |
| Record name | o-Phenethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4890-85-1 | |
| Record name | 2-(2-Phenylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4890-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004890851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-Phenylethyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U749PF8VJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bibenzylcarboxylic Acid (CAS 4890-85-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bibenzylcarboxylic acid, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid with the chemical formula C₁₅H₁₄O₂. This white to off-white crystalline solid holds significance as a key intermediate in the synthesis of various organic compounds, most notably the tricyclic antidepressant Amitriptyline.[1][2] Its structural features, comprising a benzoic acid moiety linked to a phenylethyl group, provide a versatile scaffold for chemical modifications, making it a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 4890-85-1 | [2][3] |
| Molecular Formula | C₁₅H₁₄O₂ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 127-132 °C | |
| Boiling Point | 259 °C | |
| Density | 1.157 g/cm³ (estimate) | [] |
| pKa | 4.08 ± 0.36 (Predicted) | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzene rings, the methylene (-CH₂-) protons of the ethyl bridge, and the acidic proton of the carboxylic acid group. The aromatic protons would likely appear in the range of 7.0-8.0 ppm. The methylene protons would appear as two triplets in the range of 2.5-3.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the range of 120-140 ppm), and the two methylene carbons of the ethyl bridge (typically in the range of 30-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A broad O-H stretching vibration from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.
-
C-H stretching vibrations from the aromatic rings and the ethyl bridge, usually above and below 3000 cm⁻¹, respectively.
-
C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.
-
C-O stretching and O-H bending vibrations.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 226. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 181, and other characteristic cleavages of the bibenzyl structure.
Synthesis
A common method for the preparation of this compound involves the hydrogenation of sodium o-phenylacetyl benzoate.
Experimental Protocol: Synthesis from Sodium o-phenylacetyl benzoate
Materials:
-
Sodium o-phenylacetyl benzoate
-
Purified water
-
Special catalyst (comprising 90-99% nano nickel, 0.3-3.0% cobalt, 0.2-2.0% aluminum, 0.3-2.0% iron, and 0.2-2.0% silicon)[5]
-
High-pressure reaction kettle
-
Nitrogen gas
-
Hydrogen gas
-
Hydrochloric acid
Procedure: [5]
-
In a high-pressure reaction kettle, sequentially add sodium o-phenylacetyl benzoate, purified water, and the special catalyst in a weight ratio of 1:4:0.02.
-
Seal the reaction kettle and displace the air with nitrogen gas.
-
Introduce hydrogen gas to a pressure of 5 kg/cm ².
-
Begin stirring and heat the mixture to 40°C.
-
Allow the temperature to rise to 50°C, then open the cooling water to maintain the temperature.
-
Continue the hydrogenation at a hydrogen pressure of 2-4 kg/cm ² until hydrogen uptake ceases.
-
Monitor the reaction by sampling and analysis. Once the content of the starting material is less than 0.1%, stop the reaction.
-
Release the pressure and discharge the reaction mixture.
-
Filter the mixture to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
This method reports a product yield of up to 98% and a purity of greater than 99%.[5]
Biological Activity and Applications
The primary documented application of this compound is its role as a key intermediate in the synthesis of Amitriptyline, a widely used tricyclic antidepressant.[1][2] Amitriptyline functions by inhibiting the reuptake of serotonin and norepinephrine in the brain.
The synthetic pathway from this compound to Amitriptyline typically involves several steps, including reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent reaction with a dimethylaminopropyl Grignard reagent, followed by cyclization.
Currently, there is a lack of publicly available data on the specific biological activities or pharmacological effects of this compound itself. Further research is warranted to explore its potential as a bioactive molecule, considering its structural similarity to other compounds with known pharmacological properties.
Safety and Handling
This compound is classified as an irritant. It may cause eye, skin, and respiratory tract irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable synthetic intermediate with established importance in the pharmaceutical industry, particularly in the production of Amitriptyline. While its physicochemical properties are reasonably well-documented, a significant gap exists in the public domain regarding its detailed spectroscopic characterization and its own potential biological activities. This technical guide consolidates the available information and highlights the need for further research to fully elucidate the properties and potential applications of this compound, which could open new avenues for its use in drug discovery and materials science.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Phenethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-phenethylbenzoic acid, a key intermediate in the synthesis of various organic compounds, including the tricyclic antidepressant amitriptyline. This document details the compound's structural and chemical properties, presents quantitative data in a structured format, and outlines detailed experimental protocols for the determination of its key physicochemical parameters. Furthermore, this guide illustrates the relevant biological context of 2-phenethylbenzoic acid through a diagram of the signaling pathway of its significant downstream product, amitriptyline.
Introduction
2-Phenethylbenzoic acid, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid with the chemical formula C₁₅H₁₄O₂. Its structure features a benzoic acid moiety substituted at the ortho position with a phenethyl group. This compound serves as a valuable building block in organic synthesis, most notably in the pharmaceutical industry as a precursor to tricyclic antidepressants. A thorough understanding of its physicochemical properties is crucial for its handling, characterization, and application in synthetic and medicinal chemistry.
Physicochemical Characteristics
The fundamental physicochemical properties of 2-phenethylbenzoic acid are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Physical State | Solid, white to off-white crystalline powder | [1] |
| Melting Point | 127-132 °C | [1] |
| Boiling Point | 259 °C | [1] |
| Predicted pKa | 4.08 ± 0.36 | [1] |
| Predicted LogP | 3.86 - 3.99 | [3] |
| Solubility | Data not available; expected to be poorly soluble in water and soluble in organic solvents. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-phenethylbenzoic acid and the experimental determination of its key physicochemical properties.
Synthesis of 2-Phenethylbenzoic Acid
A common synthetic route to 2-phenethylbenzoic acid involves the reaction of phthalic anhydride and phenylacetic acid, followed by hydrolysis and hydrogenation.[4]
Procedure:
-
Condensation: Phthalic anhydride is condensed with phenylacetic acid to yield benzylidene phthalide.
-
Hydrolysis and Hydrogenation: The resulting benzylidene phthalide is hydrolyzed, for instance with a sodium hydroxide solution, and then subjected to hydrogenation. A common method for hydrogenation involves the use of a catalyst such as nano nickel, potentially with promoters like cobalt, aluminum, iron, and silicon, under controlled temperature and pressure.[5]
-
Acidification: Following hydrogenation, the reaction mixture is acidified to precipitate the 2-phenethylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain a white to off-white crystalline solid.
Determination of Melting Point
The melting point of an organic solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.[6]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[6]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer[6]
Procedure:
-
A small amount of finely powdered, dry 2-phenethylbenzoic acid is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[6]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Determination of Boiling Point
The boiling point is a key physical constant for a liquid and can be determined using various methods.[8][9]
Apparatus:
-
Small test tube or fusion tube[9]
-
Capillary tube (sealed at one end)[9]
-
Thermometer[9]
-
Heating bath (e.g., oil bath or aluminum block)[9]
Procedure:
-
A small amount of the liquid is placed in a fusion tube.[9]
-
A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[9]
-
The fusion tube is attached to a thermometer and heated in a heating bath.[9]
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[10]
-
The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[11][12][13]
Apparatus:
-
pH meter with a combination pH electrode[11]
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A known concentration of 2-phenethylbenzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.[12]
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.[11][13]
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11]
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[14][15][16][17]
Apparatus:
-
Stoppered flasks or vials[14]
-
Shaker or agitator
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
An excess amount of solid 2-phenethylbenzoic acid is added to a flask containing a known volume of the solvent (e.g., water or a buffer solution).[14]
-
The flask is sealed and agitated at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).[17]
-
After agitation, the suspension is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully removed and filtered or centrifuged to remove any remaining solid particles.[17]
-
The concentration of 2-phenethylbenzoic acid in the clear saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[17]
Determination of the Partition Coefficient (LogP) by the Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic solvent, typically n-octanol and water.[18][19][20][21]
Apparatus:
-
Separatory funnels or vials
-
Shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
n-Octanol and water (or a suitable buffer) are pre-saturated with each other by shaking them together and allowing the layers to separate.[21]
-
A known amount of 2-phenethylbenzoic acid is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.
-
The funnel is shaken for a period to allow for partitioning equilibrium to be established.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the solute in each phase is determined using an appropriate analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]
Spectroscopic Data
-
¹H NMR: The proton spectrum would be expected to show signals for the aromatic protons of the two benzene rings, the methylene protons of the ethyl bridge, and a characteristic downfield singlet for the carboxylic acid proton (typically >10 ppm), which may be broad due to hydrogen bonding.[22][23]
-
¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, the methylene carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid group (typically in the range of 165-185 ppm).[22][23]
-
FTIR: The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and C-H and C=C stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.27 g/mol ).
Biological Relevance and Signaling Pathways
2-Phenethylbenzoic acid is a crucial precursor in the synthesis of amitriptyline, a widely used tricyclic antidepressant.[4] Amitriptyline functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][24][25]
dot
Caption: Synthesis of Amitriptyline from 2-Phenethylbenzoic Acid and its Mechanism of Action.
The diagram above illustrates the synthetic relationship between 2-phenethylbenzoic acid and amitriptyline, and the subsequent mechanism of action of amitriptyline at the neuronal synapse. Amitriptyline exerts its therapeutic effect by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron.[24][26] This inhibition prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to an increased concentration of these neurotransmitters.[4][27] The elevated levels of serotonin and norepinephrine enhance their binding to postsynaptic receptors, which is believed to be the basis of amitriptyline's antidepressant and analgesic effects.[4]
Safety and Handling
2-Phenethylbenzoic acid is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This technical guide has provided a detailed compilation of the physicochemical characteristics of 2-phenethylbenzoic acid. The tabulated data, along with the comprehensive experimental protocols, offer a valuable resource for researchers and professionals in drug development and organic synthesis. The visualization of the downstream biological pathway of its derivative, amitriptyline, highlights the compound's significance in medicinal chemistry. Further experimental determination of properties such as solubility and logP, as well as the acquisition of detailed spectroscopic data, would be beneficial for a more complete characterization of this important synthetic intermediate.
References
- 1. chembk.com [chembk.com]
- 2. CID 135045747 | C15H13O2+ | CID 135045747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound phenylethylbenzoate (FDB031103) - FooDB [foodb.ca]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. CN104030917A - Preparation method of amitriptyline hydrochloride intermediate o-phenethyl benzoic acid - Google Patents [patents.google.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. enamine.net [enamine.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. researchgate.net [researchgate.net]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 26. AMITRIPYLINE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 27. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to 2-Bibenzylcarboxylic Acid: Molecular Structure, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bibenzylcarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its molecular structure, molecular weight, and key physicochemical properties. A thorough experimental protocol for its synthesis via the reduction of benzphthalide is presented. While this compound is a crucial building block, particularly in the synthesis of the tricyclic antidepressant Amitriptyline, public domain literature lacks specific details regarding its direct biological activity and signaling pathway interactions. This guide, therefore, focuses on its established chemical and synthetic aspects, providing a foundational resource for researchers in medicinal chemistry and drug development.
Molecular Structure and Properties
This compound, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid. Its structure consists of a benzoic acid moiety substituted at the 2-position with a phenethyl group.
Molecular Formula: C₁₅H₁₄O₂[]
Molecular Weight: 226.27 g/mol []
The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(2-phenylethyl)benzoic acid | [] |
| Synonyms | 2-Phenethylbenzoic acid, o-phenethylbenzoic acid | [2] |
| CAS Number | 4890-85-1 | [3] |
| Melting Point | 127-132 °C | |
| Boiling Point | 259 °C | |
| Density | 1.157 g/cm³ | [] |
| SMILES | O=C(O)c1ccccc1CCc2ccccc2 | [] |
| InChI | InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | [] |
Synthesis of this compound
A convenient and efficient method for the synthesis of this compound involves the transfer hydrogenation of benzphthalide.[4][5] This method utilizes dipentene as a hydrogen donor and palladium on carbon (Pd-C) as a catalyst.
Experimental Protocol
Materials:
-
Benzphthalide
-
Dipentene
-
10% Palladium on Carbon (Pd-C)
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzphthalide (200 g), dipentene (300 mL), and 10% Pd-C (20 g).[4][5]
-
After 3 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with acetone (1000 mL) and filter to remove the Pd-C catalyst.[4][5]
-
Concentrate the filtrate under reduced pressure to yield this compound as the major product.[4][5]
This procedure is noted for its efficiency and represents an improvement over methods that require high-pressure hydrogenation or the use of hazardous reagents like hydriodic acid and phosphorus.[4]
Applications in Drug Development
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the tricyclic antidepressant, Amitriptyline.[3][6][7] The synthesis of Amitriptyline involves the cyclization of this compound to form dibenzosuberone, which is a critical step in constructing the tricyclic core of the drug.[4][5]
Logical Workflow: Synthesis of Amitriptyline from this compound
The following diagram illustrates the logical progression from this compound to the active pharmaceutical ingredient, Amitriptyline.
Caption: Synthetic pathway from this compound to Amitriptyline.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or signaling pathway interactions of this compound itself. Research has predominantly focused on its utility as a synthetic intermediate. While some bibenzyl compounds have been investigated for neuroprotective effects, these studies do not specifically include this compound.[8] The well-documented pharmacological activity of Amitriptyline, which includes the inhibition of serotonin and norepinephrine reuptake, is attributed to the final tricyclic structure and not to the this compound precursor.[6]
Therefore, at present, no signaling pathway diagrams or detailed discussions on the direct biological effects of this compound can be provided. This represents a potential area for future research to explore any latent bioactivity of this molecule.
Conclusion
This compound is a well-characterized organic compound with a defined molecular structure and established physicochemical properties. Its primary significance in the scientific community, particularly for researchers in drug development, lies in its role as a crucial precursor for the synthesis of Amitriptyline. The provided synthetic protocol offers a reliable and efficient method for its preparation. While the biological profile of its downstream products is well understood, the intrinsic bioactivity of this compound remains an unexplored area, presenting an opportunity for novel investigations. This guide serves as a foundational technical resource, consolidating the current knowledge on the chemical and synthetic aspects of this important molecule.
References
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 4890-85-1 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Amitriptyline - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 4890-85-1 [chemicalbook.com]
- 8. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Bibenzylcarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Bibenzylcarboxylic Acid in organic solvents. Direct quantitative solubility data for this compound is not extensively available in published literature. Therefore, this document provides a comprehensive framework based on the fundamental principles of solubility for aromatic carboxylic acids, supplemented with data from structurally similar compounds. It includes a detailed, generalized experimental protocol for determining solubility, presented as both a workflow diagram and a descriptive procedure. Furthermore, this guide offers a logical diagram illustrating the key factors that influence solubility. The information herein is intended to empower researchers to effectively design and execute solubility studies for this compound and similar compounds.
Introduction to this compound
This compound, also known as 2-phenethylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C15H14O2.[1][2] Its structure consists of a benzoic acid core substituted with a phenethyl group at the ortho position. Some of its known physical and chemical properties are listed in Table 1.[1][2][3] This compound serves as a pharmaceutical intermediate, notably in the synthesis of the neurological drug amitriptyline.[1][2][4] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and formulation in drug development processes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4890-85-1 | [1][2] |
| Molecular Formula | C15H14O2 | [1][2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Melting Point | 127-132 °C | [1][2][3] |
| Boiling Point | 259 °C | [1][2][3] |
| Appearance | Clear white to off-white crystalline powder | [2] |
Principles of Carboxylic Acid Solubility in Organic Solvents
The solubility of a carboxylic acid in an organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent. The key factors include:
-
"Like Dissolves Like" : Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. This compound has a polar carboxylic acid group and a large, nonpolar bibenzyl moiety.
-
Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are generally good solvents for carboxylic acids.
-
Dipole-Dipole Interactions : The polar C=O and O-H bonds in the carboxyl group lead to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces : The large nonpolar bibenzyl portion of the molecule will interact with nonpolar solvents through weaker van der Waals forces.
Generally, carboxylic acids are soluble in less polar solvents like ethers and alcohols.[5] The solubility in water decreases as the length of the carbon chain increases due to the increasing dominance of the nonpolar hydrocarbon part.[6]
Expected Solubility Profile of this compound
Given its structure, the solubility of this compound is expected to be as follows:
-
High Solubility : In polar aprotic solvents that can accept hydrogen bonds and have a moderate polarity to interact with the aromatic rings (e.g., acetone, ethyl acetate). Also, in polar protic solvents like alcohols (e.g., ethanol, methanol) due to hydrogen bonding.
-
Moderate Solubility : In less polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated hydrocarbons (e.g., dichloromethane).
-
Low Solubility : In nonpolar solvents such as alkanes (e.g., hexane, cyclohexane) where the primary interactions would be weak van der Waals forces.
-
Very Low Solubility : In water, due to the large, hydrophobic bibenzyl group, despite the presence of the polar carboxylic acid group.
Quantitative Solubility Data (Analogous Compound: Benzoic Acid)
As a proxy for this compound, the solubility of benzoic acid, a structurally simpler aromatic carboxylic acid, is presented in Table 2. This data can provide a qualitative indication of suitable solvent classes.
Table 2: Solubility of Benzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Acetone | 20 | 54.2 |
| Ethanol | -18 | 25.4 |
| Ethanol | 15 | 47.1 |
| Ethanol | 19.2 | 52.4 |
| Ethanol | 23 | 55.9 |
| Olive Oil | - | 4.22 |
Data sourced from Wikipedia's entry on Benzoic Acid.[7]
Experimental Protocol for Solubility Determination
A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following section outlines a general method for determining the solubility of a compound like this compound.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration : Seal the vials and place them in a thermostatically controlled shaker or water bath. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection : Carefully withdraw a precise volume of the clear supernatant without disturbing the solid pellet.
-
Dilution : Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation : Calculate the solubility in units such as mg/mL or mol/L.
Factors Influencing Solubility: A Logical Framework
The solubility of a compound is a result of a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The diagram below illustrates these relationships.
Caption: Factors influencing the solubility of a solute.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents is not readily found in the public domain, this guide provides a robust framework for researchers. By understanding the principles of carboxylic acid solubility, leveraging data from analogous compounds, and following a systematic experimental protocol, scientists and drug development professionals can effectively determine the solubility of this compound to support their research and development activities. The provided diagrams offer clear visual aids for both the experimental workflow and the theoretical underpinnings of solubility.
References
- 1. This compound CAS#: 4890-85-1 [m.chemicalbook.com]
- 2. haihangchem.com [haihangchem.com]
- 3. This compound [chembk.com]
- 4. This compound | 4890-85-1 [chemicalbook.com]
- 5. medical.mu.edu.iq [medical.mu.edu.iq]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
Spectroscopic and Spectrometric Analysis of 2-Bibenzylcarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the predicted and expected quantitative data for 2-Bibenzylcarboxylic Acid.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.1 - 7.9 | Multiplet | 9H | Ar-H |
| 2.8 - 3.2 | Multiplet | 4H | -CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -COOH |
| 125 - 145 | Ar-C |
| 35 - 40 | -CH₂-CH₂- |
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 3000-3100 | Medium | C-H stretch (Aromatic) |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| 1600, 1450-1500 | Medium-Weak | C=C stretch (Aromatic) |
| 1210-1320 | Strong | C-O stretch |
| 920 | Medium, Broad | O-H bend |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 226 | [M]⁺ (Molecular Ion) |
| 209 | [M-OH]⁺ |
| 181 | [M-COOH]⁺ |
| 105 | [C₆H₅CH₂CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the key experiments are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common parameters. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Predicted ¹H NMR signaling relationships for this compound.
The Genesis of a Pharmaceutical Keystone: An In-depth Technical Guide to the Discovery and History of 2-Bibenzylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bibenzylcarboxylic acid, systematically known as 2-(2-phenylethyl)benzoic acid, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, most notably the tricyclic antidepressant Amitriptyline. Its discovery and the development of its synthesis are intrinsically linked to the advent of dibenzosuberone-based therapeutics. This technical guide provides a comprehensive overview of the history, discovery, and key experimental methodologies related to this important molecule.
Historical Context and Discovery
The history of 2-(2-phenylethyl)benzoic acid is not marked by a singular moment of discovery but rather by its emergence as a necessary precursor for the synthesis of more complex molecules. Its development is closely tied to the pioneering work on the synthesis of dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one), the tricyclic core of Amitriptyline.
The earliest syntheses of dibenzosuberone, reported in the mid-20th century by researchers such as Triebs and Cope, necessitated the preparation of 2-(2-phenylethyl)benzoic acid or its derivatives.[1] These early methods laid the groundwork for its production, establishing it as a key building block in medicinal chemistry. The primary route involved the cyclization of 2-(2-phenylethyl)benzoic acid or its corresponding acyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-phenylethyl)benzoic acid is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4890-85-1 | |
| Molecular Formula | C₁₅H₁₄O₂ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Melting Point | 127-132 °C | [2] |
| Boiling Point | 259 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
Key Synthetic Methodologies
Several synthetic routes to 2-(2-phenylethyl)benzoic acid have been developed over the years, each with its own advantages and historical significance. The following sections detail the most important experimental protocols.
Synthesis from Phthalic Anhydride and Phenylacetic Acid
One of the classical and industrially relevant methods involves the condensation of phthalic anhydride with phenylacetic acid to form benzalphthalide, which is then reduced.
Experimental Protocol:
-
Step 1: Synthesis of Benzalphthalide: A mixture of phthalic anhydride and phenylacetic acid is heated in the presence of a basic catalyst, such as sodium acetate, to yield benzalphthalide.[3]
-
Step 2: Reduction of Benzalphthalide: The resulting benzalphthalide is then reduced to 2-(2-phenylethyl)benzoic acid. Several reduction methods have been employed historically:
-
Method A: Catalytic Hydrogenation: Benzalphthalide is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent.[4]
-
Method B: Reduction with Hydroiodic Acid and Red Phosphorus: A historically significant but less commonly used method due to safety concerns involves the reduction of benzalphthalide with hydroiodic acid and red phosphorus.[3]
-
Improved Synthesis via Transfer Hydrogenation
A more recent and convenient method reported by Ramesha and Roy in 2001 utilizes transfer hydrogenation, avoiding the need for high-pressure hydrogen gas or hazardous reagents.[1][5]
Experimental Protocol:
-
A mixture of benzalphthalide, a hydrogen donor (e.g., dipentene), and a 10% Palladium on carbon (Pd-C) catalyst is refluxed for several hours.
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., acetone) and the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield 2-(2-phenylethyl)benzoic acid.
Role in the Synthesis of Dibenzosuberone and Amitriptyline
The primary significance of 2-(2-phenylethyl)benzoic acid lies in its role as the immediate precursor to dibenzosuberone.
Cyclization to Dibenzosuberone
The intramolecular Friedel-Crafts acylation of 2-(2-phenylethyl)benzoic acid is the key step in the formation of the tricyclic ketone, dibenzosuberone. This cyclization is typically achieved using a strong acid catalyst.
Experimental Protocol:
-
2-(2-phenylethyl)benzoic acid is treated with a dehydrating and cyclizing agent, most commonly polyphosphoric acid (PPA).[3][4]
-
The reaction mixture is heated to promote the intramolecular acylation.
-
The reaction is then quenched, and the product, dibenzosuberone, is isolated and purified.
The subsequent conversion of dibenzosuberone to Amitriptyline involves a Grignard reaction followed by dehydration.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic workflows described above.
Conclusion
This compound, or 2-(2-phenylethyl)benzoic acid, holds a significant place in the history of medicinal chemistry. While its "discovery" is intertwined with the development of dibenzosuberone-based pharmaceuticals, the evolution of its synthesis reflects broader trends in organic chemistry, moving towards safer and more efficient methodologies. This guide has provided a detailed overview of its history, key synthetic protocols, and its pivotal role as a chemical intermediate, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. chembk.com [chembk.com]
- 3. Dibenzosuberone - Wikipedia [en.wikipedia.org]
- 4. ricerca.univaq.it [ricerca.univaq.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Biological Significance of Bibenzyl Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 2-bibenzylcarboxylic acid derivatives, focusing on the prominent naturally occurring analogues: lunularic acid and hydrangeic acid. While this compound itself is not widely reported as a natural product, these hydroxylated derivatives are well-documented in specific plant and bryophyte species, presenting significant interest for phytochemical research and drug discovery.
Natural Sources and Quantitative Analysis
The primary natural sources of bibenzyl carboxylic acid derivatives are found within the plant kingdom, specifically in certain species of liverworts and the genus Hydrangea.
Lunularic Acid: This dihydrostilbenoid, a hydroxylated form of this compound, is a characteristic secondary metabolite in a variety of liverworts (Division: Marchantiophyta). It functions as a growth and dormancy regulator, analogous to abscisic acid in higher plants.[1] Its presence has been confirmed in species such as Marchantia polymorpha and Lunularia cruciata.[2][3]
Hydrangeic Acid: This stilbenoid, the unsaturated precursor to lunularic acid, is found in the leaves of Hydrangea macrophylla.[4] It is recognized for its potential therapeutic properties, including anti-diabetic effects.[4][5]
Quantitative data on the yields of these compounds can vary based on the species, geographical location, and extraction methodology. The following table summarizes available quantitative data.
| Compound | Natural Source | Yield/Concentration | Reference(s) |
| Lunularic Acid & Derivatives | Marchantia polymorpha, M. paleacea, M. tosana | 0.7% to 2.6% of the crude Diethyl ether-Methanol extract (for total cyclic bisbibenzyls derived from lunularic acid) | [4] |
| Hydrangeic Acid | Processed leaves of Hydrangea macrophylla var. thunbergii | ~0.0024% of dry weight | [5] |
Experimental Protocols
Detailed methodologies for the extraction, isolation, and purification of these compounds are crucial for their further study.
Extraction and Isolation of Lunularic Acid from Liverworts (Marchantia polymorpha)
This protocol is a representative method based on established procedures for extracting bibenzyls from bryophytes.[4]
1. Sample Preparation:
- Air-dry the liverwort samples (Marchantia polymorpha) at room temperature until a constant weight is achieved.
- Grind the dried plant material into a coarse powder using an electric mill.
2. Solvent Extraction:
- Macerate the powdered liverwort material in a solvent mixture of diethyl ether (Et₂O) and methanol (MeOH) (1:1 v/v) at room temperature for one week to ensure thorough extraction.
- Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.
3. Chromatographic Purification:
- Silica Gel Column Chromatography:
- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing bibenzyls.
- Sephadex LH-20 Column Chromatography:
- Further purify the bibenzyl-rich fractions using a Sephadex LH-20 column.
- Elute with a solvent system such as chloroform-methanol (1:1 v/v). This step is effective for separating compounds based on molecular size and polarity.
- Preparative Thin-Layer Chromatography (pTLC):
- For final purification, apply the semi-purified fractions to pTLC plates.
- Develop the plates with a suitable solvent system (e.g., n-hexane-EtOAc).
- Visualize the bands under UV light, scrape the band corresponding to lunularic acid, and elute the compound from the silica with a polar solvent like methanol.
4. Purity Analysis:
- Assess the purity of the isolated lunularic acid using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD). A reversed-phase C18 column with a gradient of methanol and water (with 0.1% formic acid) is typically used.[6]
Extraction and Isolation of Hydrangeic Acid from Hydrangea macrophylla
This protocol is adapted from methods described for the extraction of phenolic compounds from Hydrangea leaves.[7][8]
1. Sample Preparation:
- Heat-dry the leaves of Hydrangea macrophylla at 70°C for 18 hours.
- Grind the dried leaves into a fine powder.
2. Reflux Extraction:
- Mix 2 g of the ground leaf powder with 100 mL of 70% aqueous ethanol.
- Perform reflux extraction at 70°C for 5 minutes.
- Allow the mixture to cool and then filter through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to maximize yield.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
- Lyophilize (freeze-dry) the remaining aqueous solution to obtain a dry crude extract.
3. High-Performance Liquid Chromatography (HPLC) Purification:
- Dissolve the crude extract in methanol and filter through a 0.45 µm syringe filter.
- Perform preparative reversed-phase HPLC using a C18 column.
- Elute with a gradient mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol).
- Monitor the elution at a wavelength of approximately 314 nm and collect the peak corresponding to hydrangeic acid based on the retention time of a pure standard.[7]
- Remove the solvent from the collected fraction by rotary evaporation and lyophilization to obtain pure hydrangeic acid.
Biosynthesis and Signaling Pathways
The bibenzyl carboxylic acid derivatives are synthesized through the phenylpropanoid pathway and exhibit their biological effects through the modulation of specific cellular signaling cascades.
Biosynthetic Pathway of Lunularic Acid in Marchantia polymorpha
The biosynthesis of lunularic acid begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This is then condensed with malonyl-CoA, followed by cyclization and reduction steps to form the dihydrostilbenoid structure.
Signaling Pathway for the Anti-Diabetic Action of Hydrangeic Acid
Hydrangeic acid exerts its anti-diabetic effects by influencing gene expression related to glucose metabolism and adipocyte function in 3T3-L1 cells, primarily through a PPARγ-independent mechanism.[4][5] This leads to increased insulin sensitivity and glucose uptake.
Conclusion
While the direct natural occurrence of this compound is not established, its hydroxylated derivatives, lunularic acid and hydrangeic acid, are significant natural products found in liverworts and Hydrangea species, respectively. These compounds and their downstream metabolites exhibit a range of biological activities, from plant growth regulation to potential therapeutic applications in metabolic diseases. The detailed experimental protocols and elucidated biosynthetic and signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this unique class of natural compounds. Further investigation into the quantitative distribution of these molecules and the precise mechanisms of their bioactivity is warranted.
References
- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 2. Lunularic acid, a common endogenous growth inhibitor of liverworts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Two Bibenzyl Glycosyltransferases from the Liverwort Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Unveiling the Biological Potential of 2-Phenethylbenzoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-phenethylbenzoic acid is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, recent research has illuminated the potential biological activities of its derivatives. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with derivatives of 2-phenethylbenzoic acid, with a particular focus on their promising antimycobacterial properties. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering insights into the therapeutic potential of this chemical scaffold.
Antituberculosis Activity of N-(2-Phenethylbenzoyl)thiourea Derivatives
Recent studies have explored the potential of thioureide derivatives of 2-phenethylbenzoic acid as novel antituberculosis agents. These investigations have revealed that N-(2-phenethylbenzoyl)thiourea derivatives exhibit a notable tuberculostatic effect against Mycobacterium tuberculosis.
Quantitative Data: Tuberculostatic Effect
The antimycobacterial activity of newly synthesized N-(2-phenethylbenzoyl)thiourea derivatives was evaluated against Mycobacterium tuberculosis strain H37Rv and multi-drug resistant clinical isolates. The results, as determined by the concentration required to inhibit bacterial growth on solid medium, are summarized below.
| Compound Category | Test Concentration (µg/mL) | Observed Effect |
| N-(2-phenethylbenzoyl)thiourea derivatives | 10 | Tuberculostatic |
| N-(2-phenethylbenzoyl)thiourea derivatives | >10 | Tuberculostatic |
Table 1: Summary of the tuberculostatic effect of N-(2-phenethylbenzoyl)thiourea derivatives on Mycobacterium tuberculosis.[1]
It is important to note that at the tested concentrations, none of the compounds exhibited a bactericidal effect in liquid medium.[1]
Experimental Protocols
The following outlines the general experimental procedures employed in the evaluation of the antituberculosis activity of N-(2-phenethylbenzoyl)thiourea derivatives.
Synthesis of N-(2-Phenethylbenzoyl)thiourea Derivatives
The synthesis of the thioureide derivatives of 2-phenethylbenzoic acid involves the addition of primary aromatic amines to 2-phenethylbenzoyl isothiocyanate. The resulting compounds are then purified and characterized using elemental analysis, NMR (¹H and ¹³C), and IR spectroscopy to confirm their chemical structures.[2]
In Vitro Antimycobacterial Activity Assessment
The in vitro antimycobacterial activity of the synthesized compounds is determined against Mycobacterium tuberculosis strain H37Rv and clinical isolates. The test compounds are typically dissolved in dimethyl sulfoxide (DMSO) for the assays.[1]
Bacteriostatic Effect Assay (Solid Medium): This assay is performed to determine the minimum concentration of the compound that inhibits the visible growth of Mycobacterium tuberculosis on a solid medium. The effect is observed to be independent of the contact time.[1]
Tuberculocidal Effect Assay (Liquid Medium): This assay is conducted to determine if the compounds have a bactericidal (killing) effect on the bacteria. The experiments are carried out in a liquid medium suitable for bacterial growth.[1]
Proposed Mechanism of Action & Experimental Workflow
The design of these N-(2-phenethylbenzoyl)thiourea derivatives was based on the structural pattern of isoxyl, a known inhibitor of mycolic acid synthesis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition is a validated strategy for antituberculosis drug development.[2]
Proposed mechanism of action for N-(2-phenethylbenzoyl)thiourea derivatives.
The following diagram illustrates the general workflow for the synthesis and biological evaluation of these compounds.
General workflow for the synthesis and evaluation of antitubercular agents.
Conclusion
The available evidence suggests that derivatives of 2-phenethylbenzoic acid, particularly N-(2-phenethylbenzoyl)thioureas, represent a promising scaffold for the development of new antituberculosis agents. Their demonstrated tuberculostatic activity warrants further investigation, including the determination of specific Minimum Inhibitory Concentration (MIC) values for a broader range of derivatives, elucidation of their precise mechanism of action, and assessment of their in vivo efficacy and safety profiles. While the biological activity of the parent compound, 2-phenethylbenzoic acid, remains largely unexplored, the findings for its derivatives highlight a potential new avenue for antimicrobial drug discovery. Continued research in this area is crucial to fully understand and exploit the therapeutic potential of this chemical class.
References
Unveiling the Therapeutic Potential of 2-Bibenzylcarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bibenzylcarboxylic acid, a well-documented chemical intermediate, holds a pivotal position in the synthesis of the widely prescribed tricyclic antidepressant, amitriptyline. While its role as a precursor is firmly established, direct investigations into its own therapeutic targets are notably scarce in current scientific literature. This technical guide serves to bridge this gap by providing a comprehensive overview of this compound, detailing its established synthetic utility and exploring its potential, albeit hypothetical, therapeutic targets based on structural analogies to known bioactive molecules. This document is intended to be a resource for researchers and drug development professionals, offering a foundation for future investigations into the pharmacological potential of this compound. We present detailed experimental protocols for plausible assays, templates for data presentation, and logical workflows to guide further research.
Introduction
This compound, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid. Its chemical structure, featuring a biphenyl-like framework connected by an ethyl bridge and a carboxylic acid moiety, provides a unique scaffold that is amenable to chemical modification. Historically, its primary significance in the pharmaceutical industry has been as a key starting material in the multi-step synthesis of amitriptyline.[1][2] However, the inherent structural motifs within this compound suggest the possibility of broader biological activities, warranting a closer examination of its potential as a therapeutic agent in its own right.
Established Role: Synthesis of Amitriptyline
The principal and well-documented application of this compound is as a crucial intermediate in the manufacturing of amitriptyline.[1][2] The synthesis pathway involves the conversion of this compound into a tricyclic ketone, which is then further functionalized to yield the final amitriptyline molecule.
Potential Therapeutic Targets: A Speculative Outlook
While direct evidence is lacking, the chemical structure of this compound allows for the formulation of hypotheses regarding its potential therapeutic targets. These are based on the known activities of structurally analogous compounds.
Carboxypeptidase A Inhibition
Structurally related benzyl-substituted succinic acid derivatives have been identified as inhibitors of Carboxypeptidase A (CPA), a zinc-containing metalloprotease. CPA plays a role in various physiological processes, and its inhibition has been explored for therapeutic purposes. The benzyl group and the carboxylic acid moiety of this compound could potentially interact with the active site of CPA.
Monoamine Transporter Interaction
Given that this compound is a precursor to amitriptyline, a potent inhibitor of serotonin (SERT) and norepinephrine (NET) transporters, it is conceivable that the parent molecule may possess some, albeit likely weaker, affinity for these transporters.[3][4] The dibenzyl framework could potentially interact with the transporter binding pockets.
General Carboxylic Acid Activities
The broader class of aromatic carboxylic acids is known to exhibit a range of biological effects, including antioxidant and antimicrobial properties. Further screening of this compound for such activities could reveal additional therapeutic potential.
Quantitative Data
As there is no publicly available experimental data on the therapeutic targets of this compound, the following table is provided as a template for summarizing potential future findings. The data presented is purely illustrative.
| Target | Assay Type | IC50 / Ki (µM) | % Inhibition @ 10 µM | Notes |
| Carboxypeptidase A | Enzyme Inhibition | 15.2 (IC50) | 65% | Hypothetical data. |
| Serotonin Transporter (SERT) | Radioligand Binding | > 100 (Ki) | < 10% | Hypothetical data. |
| Norepinephrine Transporter (NET) | Radioligand Binding | > 100 (Ki) | < 15% | Hypothetical data. |
Experimental Protocols
To facilitate further research into the potential therapeutic targets of this compound, a detailed protocol for a Carboxypeptidase A inhibition assay is provided below.
Carboxypeptidase A (CPA) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on bovine pancreatic Carboxypeptidase A.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
N-(p-Methoxy-phenyl-azo-formyl)-L-phenylalanine (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
This compound (test compound)
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CPA in Tris-HCl buffer.
-
Prepare a stock solution of the substrate in a suitable solvent.
-
Prepare a stock solution of this compound in DMSO. Serially dilute this stock to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
CPA solution
-
Varying concentrations of this compound (or DMSO for control).
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 350 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percent inhibition for each concentration relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Proposed Research Workflow
To systematically investigate the therapeutic potential of this compound, the following workflow is proposed:
Conclusion
While this compound is primarily recognized for its role as a synthetic intermediate, its chemical structure suggests a potential for direct therapeutic applications that remains largely unexplored. This technical guide has outlined its established synthetic utility and provided a speculative yet scientifically grounded framework for investigating its potential therapeutic targets, with a particular focus on Carboxypeptidase A inhibition. The provided experimental protocols and research workflow are intended to serve as a valuable resource for scientists and researchers, encouraging further investigation into the pharmacological profile of this intriguing molecule. The exploration of such well-characterized chemical entities for novel therapeutic purposes represents a promising avenue for drug discovery and development.
References
- 1. Amitriptyline hydrochloride preparation composition and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104030917A - Preparation method of amitriptyline hydrochloride intermediate o-phenethyl benzoic acid - Google Patents [patents.google.com]
- 3. Amitriptyline - Wikipedia [en.wikipedia.org]
- 4. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bibenzylcarboxylic Acid from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bibenzylcarboxylic acid is a key intermediate in the synthesis of various organic molecules, most notably as a precursor to the tricyclic antidepressant drug, amitriptyline. Its synthesis from readily available starting materials like phthalic anhydride and toluene is a common process in medicinal and organic chemistry. This document provides detailed protocols for the two-step synthesis of this compound, involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone. Alternative reduction methods are also discussed.
Applications
The primary application of this compound lies in its role as a key building block for the synthesis of pharmaceuticals.
-
Amitriptyline Synthesis: this compound is a crucial precursor in the industrial synthesis of amitriptyline, a widely used tricyclic antidepressant for treating major depressive disorder and various pain syndromes. The synthesis typically involves the conversion of this compound to its acid chloride, followed by an intramolecular cyclization to form a dibenzosuberone core, which is then further functionalized to yield amitriptyline.
-
Research Intermediate: As a substituted benzoic acid derivative, it can be utilized in the development of novel compounds with potential biological activities. The carboxylic acid and the bibenzyl functionalities offer sites for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.
The intermediate in this synthesis, 2-(4-methylbenzoyl)benzoic acid, also serves as a valuable precursor in the synthesis of 2-methylanthraquinone, an important intermediate for dyes and pigments.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 2-(4-Methylbenzoyl)benzoic Acid
| Parameter | Value | Reference |
| Starting Materials | ||
| Phthalic Anhydride | 100 g (0.68 mole) | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |
| Toluene | 400 g (4.35 moles) | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |
| Anhydrous Aluminum Chloride | 200 g (1.5 moles) | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |
| Reaction Conditions | ||
| Temperature | 60-65 °C | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |
| Reaction Time | 1 hour | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |
| Product | ||
| Product Name | 2-(4-Methylbenzoyl)benzoic acid | |
| Yield | 157-165 g (96-100% of theoretical) | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |
| Melting Point | 138-139 °C | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |
Table 2: Comparison of Reduction Methods for 2-(4-Methylbenzoyl)benzoic Acid
| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), reflux | Effective for aryl-alkyl ketones; readily available reagents. | Strongly acidic conditions may not be suitable for acid-sensitive substrates. |
| Wolff-Kishner Reduction | Hydrazine hydrate (N₂H₄·H₂O), strong base (e.g., KOH or NaOH), high-boiling solvent (e.g., ethylene glycol), heat (up to 200 °C) | Suitable for base-stable, acid-sensitive substrates. | Harsh basic conditions and high temperatures; hydrazine is toxic. |
| Catalytic Hydrogenation | H₂, catalyst (e.g., nano-Ni, Pd/C), pressure, temperature | Milder conditions, high yields and purity, environmentally benign. | Requires specialized high-pressure equipment and specific catalysts. |
Experimental Protocols
Step 1: Synthesis of 2-(4-Methylbenzoyl)benzoic Acid via Friedel-Crafts Acylation
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.517 (1941).
Materials:
-
Phthalic anhydride (100 g, 0.68 mole)
-
Toluene (400 g, 4.35 moles)
-
Anhydrous aluminum chloride (200 g, 1.5 moles), finely powdered
-
Concentrated hydrochloric acid
-
Sodium carbonate
-
Ice
-
2-L round-bottom flask with a mechanical stirrer, reflux condenser, and a gas trap
Procedure:
-
In the 2-L round-bottom flask, combine the phthalic anhydride and toluene.
-
Cool the flask in an ice bath.
-
While stirring, slowly add the powdered anhydrous aluminum chloride to the cooled mixture. The addition should be controlled to maintain the temperature.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 60-65 °C with constant stirring for 1 hour. Hydrogen chloride gas will be evolved and should be directed to a gas trap.
-
Cool the reaction mixture in an ice bath.
-
Carefully decompose the reaction complex by the slow addition of crushed ice, followed by 150 mL of concentrated hydrochloric acid.
-
Remove the excess toluene by steam distillation.
-
After cooling, the crude product will solidify. Add a solution of 50 g of sodium carbonate in 1 L of hot water and heat with steam to dissolve the product as its sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-(4-methylbenzoyl)benzoic acid.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration, wash with cold water, and air-dry.
-
The product can be further purified by recrystallization from toluene.
Step 2: Reduction of 2-(4-Methylbenzoyl)benzoic Acid to this compound
Three potential methods are presented below. The choice of method will depend on the available equipment and the sensitivity of any other functional groups in the molecule.
Materials:
-
2-(4-Methylbenzoyl)benzoic acid (e.g., 24 g, 0.1 mole)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Round-bottom flask with a reflux condenser
Procedure:
-
Prepare zinc amalgam by stirring zinc wool or mossy zinc with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.
-
In the round-bottom flask, place the zinc amalgam.
-
Add the 2-(4-methylbenzoyl)benzoic acid, toluene, and concentrated hydrochloric acid.
-
Heat the mixture under reflux with vigorous stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water).
Materials:
-
2-(4-Methylbenzoyl)benzoic acid (e.g., 24 g, 0.1 mole)
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (or sodium hydroxide)
-
High-boiling solvent (e.g., ethylene glycol or diethylene glycol)
-
Round-bottom flask with a reflux condenser and a distillation head
Procedure:
-
In the round-bottom flask, combine the 2-(4-methylbenzoyl)benzoic acid, hydrazine hydrate, and ethylene glycol.
-
Add potassium hydroxide pellets and heat the mixture to form the hydrazone. Water will be formed during this step.
-
Increase the temperature to distill off the water and excess hydrazine.
-
Once the water is removed, raise the temperature to around 190-200 °C and maintain it for several hours to allow for the decomposition of the hydrazone and evolution of nitrogen gas.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Collect the this compound by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if necessary.
This protocol is based on a method described for a similar substrate in patent CN104030917A.
Materials:
-
Sodium salt of 2-(4-methylbenzoyl)benzoic acid (prepared by neutralizing the acid with sodium hydroxide)
-
Water
-
Specialized nano-nickel catalyst (as described in the patent, or a commercially available equivalent like Raney Nickel could be tested)
-
High-pressure hydrogenation reactor
Procedure:
-
Charge the high-pressure reactor with the sodium salt of 2-(4-methylbenzoyl)benzoic acid, water, and the nano-nickel catalyst.
-
Seal the reactor and purge it with nitrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., to 5 kg/cm ²).
-
Heat the mixture to the desired temperature (e.g., 40-50 °C) with stirring.
-
Monitor the hydrogen uptake. Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with water, and dry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the synthesis of this compound.
Application Note & Protocol: Laboratory-Scale Synthesis of 2-Phenethylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenethylbenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a key precursor for dibenzosuberone, which forms the core structure of drugs like Amitriptyline and Cyproheptadine.[1][2] This document outlines a detailed, laboratory-scale protocol for the synthesis of 2-phenethylbenzoic acid via a convenient transfer hydrogenation method.
Synthesis Pathway
The described method employs the reduction of benzphthalide using a palladium on carbon (Pd/C) catalyst with dipentene serving as the hydrogen donor. This approach is presented as a safer and more scalable alternative to methods involving high-pressure hydrogen gas or hazardous reagents like hydriodic acid and phosphorus.[1][2]
Experimental Protocol
Materials:
-
Benzphthalide
-
Dipentene
-
10% Palladium on Carbon (Pd/C)
-
Acetone
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzphthalide and dipentene.
-
Catalyst Addition: Carefully add 10% Pd/C to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours with vigorous stirring.
-
Work-up:
-
After 3 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with acetone.
-
Filter the mixture to remove the Pd/C catalyst.
-
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 2-phenethylbenzoic acid.
-
Purification (General Procedure): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product of high purity.
-
Characterization: The identity and purity of the synthesized 2-phenethylbenzoic acid can be confirmed using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The reported melting point for 2-phenethylbenzoic acid is 130-132 °C.[3]
Data Presentation
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Quantity/Value | Molar Ratio/Concentration | Notes |
| Benzphthalide | 200 g | 1 equivalent | Starting material |
| Dipentene | 300 mL | - | Hydrogen donor and solvent |
| 10% Pd/C | 20 g | 10% w/w of benzphthalide | Catalyst |
| Acetone | 1000 mL | - | For dilution and filtration |
| Reflux Time | 3 hours | - | Reaction time |
| Product | Yield | Purity | Physical Properties |
| 2-Phenethylbenzoic Acid | Not explicitly stated, but described as the major product.[1] | Not explicitly stated. | Solid. Melting Point: 130-132 °C[3] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-phenethylbenzoic acid.
Alternative Synthesis Route: Suzuki-Miyaura Coupling
For researchers interested in alternative methodologies, the Suzuki-Miyaura cross-coupling reaction presents a viable, albeit more complex, pathway.[4][5] This reaction would involve the palladium-catalyzed coupling of 2-bromobenzoic acid with a suitable organoboron reagent, such as 2-phenylethylboronic acid. While a specific protocol for this exact transformation is not detailed in the searched literature, general protocols for Suzuki-Miyaura couplings of aryl halides with alkylboronic acids can be adapted.[5] This method offers the advantage of building the carbon-carbon bond directly but requires the synthesis or commercial availability of the necessary boronic acid.
Safety Precautions:
-
Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.
-
The reaction and work-up should be performed in a well-ventilated fume hood.
-
Palladium on carbon is flammable and should be handled with care. Avoid inhalation of the dust.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for the Industrial Manufacturing of 2-Bibenzylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the primary industrial manufacturing process for 2-Bibenzylcarboxylic Acid, a key intermediate in the synthesis of various pharmaceuticals, notably the tricyclic antidepressant Amitriptyline.[1] The protocols described herein are intended for research, scientific, and drug development purposes.
Introduction
This compound, also known as 2-(2-Phenylethyl)benzoic acid, is a crucial building block in organic synthesis. Its industrial production is primarily achieved through a multi-step process beginning with the condensation of phthalic anhydride and phenylacetic acid. This is followed by hydrolysis and subsequent hydrogenation to yield the final product. An alternative, though less detailed in public literature, involves a palladium-catalyzed cross-coupling reaction. This document will focus on the more established phthalic anhydride route.
Primary Industrial Synthesis Route: Phthalic Anhydride and Phenylacetic Acid
The manufacturing process can be broken down into three key stages:
-
Condensation: Reaction of phthalic anhydride with phenylacetic acid to form 3-benzylidenephthalide.
-
Hydrolysis: Conversion of 3-benzylidenephthalide to the sodium salt of 2-(2-phenylethyl)benzoic acid.
-
Hydrogenation and Acidification: Reduction of the intermediate to this compound followed by acidification.
Experimental Protocols
Step 1: Condensation of Phthalic Anhydride and Phenylacetic Acid
This step involves the Perkin condensation reaction to form 3-benzylidenephthalide.
Materials:
-
Phthalic Anhydride
-
Phenylacetic Acid
-
Anhydrous Sodium Acetate
Equipment:
-
Glass-lined or stainless steel reactor with heating and stirring capabilities
-
Condenser
-
Vessel for collecting distillate
-
Filtration unit
-
Drying oven
Protocol:
-
Charge the reactor with phthalic anhydride, phenylacetic acid, and anhydrous sodium acetate.
-
Heat the mixture with agitation. The temperature should be gradually raised to approximately 230-240°C.
-
Water will be generated during the reaction and should be distilled off and collected. The progress of the reaction can be monitored by the amount of water collected.
-
Maintain the reaction at 240°C for about one hour after the majority of the water has been removed.
-
Cool the reaction mixture to below 100°C.
-
The molten product, 3-benzylidenephthalide, is then discharged and can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data for Condensation:
| Parameter | Value |
| Reactant Ratio (Phthalic Anhydride:Phenylacetic Acid) | ~1:1.2 molar ratio |
| Catalyst | Anhydrous Sodium Acetate |
| Reaction Temperature | 230-240°C |
| Reaction Time | Approximately 3-4 hours |
| Expected Yield | High |
Step 2: Hydrolysis of 3-Benzylidenephthalide
This step converts the intermediate lactone into the sodium salt of the carboxylic acid.
Materials:
-
3-Benzylidenephthalide
-
Sodium Hydroxide solution (aqueous)
Equipment:
-
Reactor with heating and stirring
-
Cooling system
Protocol:
-
Charge the reactor with an aqueous solution of sodium hydroxide.
-
Add the 3-benzylidenephthalide from the previous step to the reactor with stirring.
-
Heat the mixture to reflux to facilitate the hydrolysis of the lactone.
-
After the reaction is complete (which can be monitored by the disappearance of the solid 3-benzylidenephthalide), the resulting solution of sodium 2-(2-phenylethyl)benzoate is cooled. This solution is then used directly in the next step.
Step 3: Hydrogenation and Acidification
This final step involves the reduction of the double bond to yield the desired product.
Materials:
-
Aqueous solution of sodium 2-(2-phenylethyl)benzoate
-
Hydrogen gas
-
Specialized Catalyst (e.g., nano-nickel based)
-
Hydrochloric Acid
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Filtration unit
-
Drying equipment
Protocol:
-
The aqueous solution of sodium 2-(2-phenylethyl)benzoate is charged into a high-pressure autoclave.
-
The specialized hydrogenation catalyst is added. The catalyst composition can include nano-nickel, cobalt, aluminum, iron, and silicon.
-
The autoclave is sealed and purged with nitrogen gas to remove air.
-
Hydrogen gas is introduced into the reactor at a pressure of 2-5 kg/cm ².
-
The mixture is heated to 40-50°C with stirring.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
After the reaction is complete, the reactor is cooled, and the excess hydrogen is vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is then acidified with hydrochloric acid to a pH of 1-2.
-
The precipitated white solid, this compound, is collected by filtration.
-
The product is washed with water and dried under vacuum.
Quantitative Data for Hydrogenation:
| Parameter | Value |
| Substrate to Water Ratio | 1:4 (by weight) |
| Catalyst Loading | ~0.02 (by weight relative to substrate) |
| Hydrogen Pressure | 2-5 kg/cm ² |
| Reaction Temperature | 40-50°C |
| Product Yield | up to 98% |
| Product Purity | >99% |
Visualizations
Overall Synthesis Pathway
Caption: Overall synthesis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for the industrial manufacturing process.
References
Application Notes and Protocols: Synthesis of Amitriptyline from 2-Bibenzylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline, a tricyclic antidepressant, is a cornerstone in the treatment of major depressive disorder and various pain syndromes.[1][2] Its synthesis is a multi-step process, with one common pathway involving the use of 2-bibenzylcarboxylic acid as a key precursor. This document provides detailed application notes and experimental protocols for the synthesis of amitriptyline, commencing from this compound. The synthesis proceeds through a critical intermediate, dibenzosuberone.[3]
The overall synthetic route involves two primary stages:
-
Stage 1: Intramolecular cyclization of this compound to form dibenzosuberone.
-
Stage 2: Conversion of dibenzosuberone to amitriptyline via a Grignard reaction followed by dehydration.[1][4]
These protocols are designed to furnish researchers and drug development professionals with a comprehensive guide to replicate this synthetic pathway, including reaction conditions, purification methods, and expected yields.
Synthetic Pathway Overview
The synthesis of amitriptyline from this compound is a two-stage process. The first stage involves an intramolecular Friedel-Crafts acylation of this compound to yield the tricyclic ketone, dibenzosuberone. The subsequent stage involves a Grignard reaction between dibenzosuberone and 3-(dimethylamino)propylmagnesium chloride, followed by an acid-catalyzed dehydration to yield the final product, amitriptyline.
Figure 1: Overall synthetic pathway from this compound to Amitriptyline.
Data Presentation
The following tables summarize the key quantitative data associated with each stage of the synthesis.
Table 1: Synthesis of Dibenzosuberone from this compound
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Key Reagent | Polyphosphoric Acid (PPA) | [5] |
| Product | Dibenzosuberone | [5] |
| Overall Yield | 83% | [5] |
| Purity | 99.0% | [5] |
Table 2: Synthesis of Amitriptyline from Dibenzosuberone
| Parameter | Value | Reference |
| Starting Material | Dibenzosuberone | [1][4] |
| Key Reagents | 3-(Dimethylamino)propyl magnesium chloride, Hydrochloric acid | [1][4] |
| Product | Amitriptyline | [1][4] |
| Yield (Dehydration Step) | ~94% (for a similar derivative) | [6] |
Experimental Protocols
Stage 1: Synthesis of Dibenzosuberone from this compound
This protocol details the intramolecular cyclization of this compound to form dibenzosuberone using polyphosphoric acid (PPA) as the cyclizing agent.[5]
Materials:
-
This compound
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add this compound.
-
To the flask, add polyphosphoric acid (a weight ratio of approximately 10:1 of PPA to carboxylic acid is a common starting point).
-
Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point is 80-100°C for several hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude dibenzosuberone.
-
The crude product can be purified by column chromatography or recrystallization to achieve high purity.[5]
Figure 2: Workflow for the synthesis of Dibenzosuberone.
Stage 2: Synthesis of Amitriptyline from Dibenzosuberone
This stage involves a Grignard reaction of dibenzosuberone with 3-(dimethylamino)propyl magnesium chloride, followed by dehydration of the resulting tertiary alcohol.[1][4]
4.2.1. Grignard Reaction
Materials:
-
Dibenzosuberone
-
3-(Dimethylamino)propyl magnesium chloride solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Flame-dried, three-necked flask with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Dissolve dibenzosuberone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the 3-(dimethylamino)propyl magnesium chloride solution (1.2 equivalents) dropwise to the dibenzosuberone solution, maintaining the temperature below 10°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction by TLC to confirm the consumption of dibenzosuberone.
-
Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to yield the crude tertiary alcohol intermediate. This intermediate is often used in the next step without further purification.
4.2.2. Dehydration to Amitriptyline
Materials:
-
Crude tertiary alcohol from the previous step
-
Ice bath
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Cool the crude tertiary alcohol in an ice bath.
-
Slowly add concentrated hydrochloric acid or 85% sulfuric acid with stirring.[4][6] The reaction is typically exothermic.
-
Stir the mixture at a low temperature (e.g., 4°C) for a few hours.[6]
-
Monitor the dehydration by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice water.
-
Make the solution alkaline by the slow addition of a sodium hydroxide solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude amitriptyline.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.
Figure 3: Workflow for the synthesis of Amitriptyline from Dibenzosuberone.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from moisture.
-
Concentrated acids (polyphosphoric acid, hydrochloric acid, sulfuric acid) are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The synthetic route from this compound provides a reliable method for the laboratory-scale synthesis of amitriptyline. The two-stage process, involving the formation of the key intermediate dibenzosuberone followed by a Grignard reaction and dehydration, is a well-established pathway. The provided protocols offer a detailed guide for researchers to successfully synthesize this important pharmaceutical compound. Careful control of reaction conditions, particularly during the Grignard reaction, is crucial for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of dibenzocycloketones by acyl radical cyclization from aromatic carboxylic acids using methylene blue as a photocatalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Dibenzosuberone [cjph.com.cn]
- 6. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
The Prospective Role of 2-Bibenzylcarboxylic Acid in Advanced Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bibenzylcarboxylic acid, a molecule characterized by a carboxylic acid functional group attached to a bibenzyl backbone, presents intriguing possibilities as a monomer or modifying agent in polymer chemistry. While direct, extensive research on its applications in this field is not widely documented, its inherent chemical structure suggests significant potential for creating polymers with unique thermal, mechanical, and biomedical properties. The aromatic bibenzyl group is anticipated to impart rigidity, thermal stability, and hydrophobicity to polymer chains, while the carboxylic acid moiety provides a reactive site for polymerization and further functionalization. These application notes and protocols explore the theoretical and potential applications of this compound in the synthesis of novel polyesters and as a functional comonomer, providing detailed hypothetical experimental procedures and conceptual frameworks for researchers.
Introduction to this compound in Polymer Chemistry
This compound is an aromatic carboxylic acid that holds promise for applications in specialty polymer synthesis.[1] Its rigid bibenzyl structure is a key feature that can be exploited to enhance the thermal stability and mechanical strength of polymers. The carboxylic acid group allows for its incorporation into various polymer backbones through well-established polymerization techniques, such as condensation polymerization.
Key Potential Attributes:
-
Enhanced Thermal Stability: The bulky, aromatic bibenzyl group can restrict chain mobility and increase the glass transition temperature (Tg) of polymers.
-
Increased Rigidity and Mechanical Strength: The rigid nature of the bibenzyl unit can contribute to higher tensile strength and modulus in the resulting polymers.
-
Hydrophobicity: The large hydrocarbon structure of the bibenzyl group can increase the hydrophobicity of polymers, which could be advantageous for applications requiring low water absorption.
-
Biocompatibility: While specific data for polymers of this compound is unavailable, the presence of the benzyl motif is common in various biocompatible and biodegradable polymers, suggesting potential for biomedical applications.
Potential Application: High-Performance Polyesters
The most direct application of this compound in polymer chemistry is as a diacid monomer (or a derivative thereof) in the synthesis of polyesters. By reacting with a suitable diol, it can form a polyester with the bibenzyl unit integrated into the polymer backbone.
Hypothetical Reaction Pathway
Caption: Polyester synthesis via condensation polymerization.
Experimental Protocol: Synthesis of Poly(ethylene 2-bibenzylcarboxylate)
This protocol describes a hypothetical melt polycondensation reaction to synthesize a polyester from this compound and ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
Esterification catalyst (e.g., antimony trioxide or titanium tetrabutoxide)
-
High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Monomer Charging: Charge equimolar amounts of this compound and ethylene glycol into the reaction vessel.
-
Catalyst Addition: Add the catalyst at a concentration of 200-500 ppm relative to the diacid.
-
Esterification (First Stage):
-
Heat the mixture under a slow stream of nitrogen to 180-200°C with continuous stirring.
-
Water will be produced as a byproduct and should be collected in the distillation receiver.
-
Maintain these conditions until approximately 80-90% of the theoretical amount of water has been collected (typically 2-3 hours).
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a high vacuum (less than 1 Torr) to facilitate the removal of excess ethylene glycol and further water to drive the polymerization to high molecular weight.
-
A noticeable increase in the viscosity of the melt will be observed. Continue the reaction for 3-5 hours under these conditions.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polyester can be extruded or dissolved in a suitable solvent for further characterization.
-
Anticipated Polymer Properties (Quantitative Data Summary)
The following table presents a hypothetical summary of expected properties for a polyester derived from this compound compared to a conventional polyester like Poly(ethylene terephthalate) (PET). These are theoretical values and would require experimental verification.
| Property | Hypothetical Poly(ethylene 2-bibenzylcarboxylate) | Poly(ethylene terephthalate) (PET) - Reference |
| Glass Transition (Tg) | > 100 °C | ~75 °C |
| Melting Temperature (Tm) | 250 - 280 °C | ~255 °C |
| Tensile Strength | High | 55 - 75 MPa |
| Water Absorption | Low (< 0.1%) | ~0.16% |
Potential Application: Functional Comonomer in Copolymerization
This compound can also be used as a comonomer to modify the properties of existing polymers. For instance, incorporating a small amount into a biodegradable polyester could enhance its mechanical properties and tune its degradation rate.
Workflow for Copolymer Synthesis and Characterization
References
Application Notes and Protocols: Enhancing Polymer Thermal Stability with 2-Phenethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermal degradation is a critical factor limiting the processing window and service life of polymeric materials. The incorporation of thermal stabilizers is a common strategy to mitigate this issue. This document outlines a hypothetical application and associated protocols for utilizing 2-phenethylbenzoic acid as a novel thermal stabilizer to enhance the thermal stability of polymers. While direct studies on this specific application are not widely available, this note extrapolates from the known chemistry of benzoic acid derivatives and phenethyl-containing compounds to propose a potential mechanism and experimental framework.
Introduction
Polymers are susceptible to thermal degradation at elevated temperatures, leading to a loss of mechanical properties, discoloration, and the generation of volatile byproducts. This degradation is often initiated by the formation of free radicals. Antioxidants and thermal stabilizers are additives designed to interrupt these degradation pathways. Benzoic acid and its derivatives have been shown to act as free radical scavengers.[1][2][3][4] The phenethyl moiety, on the other hand, may contribute to char formation, a process that can insulate the bulk polymer from heat and oxidative attack. Therefore, 2-phenethylbenzoic acid presents an interesting candidate as a bifunctional thermal stabilizer.
Proposed Mechanism of Action
The thermal stabilization effect of 2-phenethylbenzoic acid is hypothesized to occur through a dual mechanism:
-
Free Radical Scavenging: The carboxylic acid group, along with the aromatic ring, can participate in the termination of radical chain reactions that lead to polymer degradation. The benzoic acid moiety can donate a hydrogen atom to reactive polymer radicals, thus stabilizing them.
-
Char Formation: Upon heating, the phenethyl group may undergo cyclization and cross-linking reactions, contributing to the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, limiting the diffusion of oxygen into the polymer and the escape of volatile degradation products.
Data Presentation
The following table presents hypothetical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to illustrate the potential improvement in thermal stability of a generic polymer (e.g., Polystyrene) upon incorporation of 2-phenethylbenzoic acid.
| Polymer Formulation | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 10% Weight Loss (T10%) (°C) | Char Yield at 600°C (%) | Glass Transition Temperature (Tg) (°C) |
| Neat Polymer | 350 | 375 | 5 | 100 |
| Polymer + 1% 2-phenethylbenzoic acid | 365 | 390 | 10 | 102 |
| Polymer + 3% 2-phenethylbenzoic acid | 375 | 405 | 18 | 105 |
| Polymer + 5% 2-phenethylbenzoic acid | 380 | 415 | 25 | 106 |
Experimental Protocols
Protocol for Incorporation of 2-Phenethylbenzoic Acid into a Polymer Matrix via Melt Blending
This protocol describes a general method for incorporating 2-phenethylbenzoic acid as an additive into a thermoplastic polymer using a laboratory-scale melt blender.
Materials:
-
Base polymer (e.g., Polystyrene, Polypropylene) in pellet or powder form
-
2-Phenethylbenzoic acid (powder)
-
Laboratory-scale twin-screw extruder or a melt blender (e.g., Brabender Plastograph)
-
Drying oven
-
Sheet mold
-
Hydraulic press
Procedure:
-
Drying: Dry the base polymer and 2-phenethylbenzoic acid in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for Polystyrene) for at least 4 hours to remove any residual moisture.
-
Premixing: In a sealed container, physically pre-mix the dried polymer pellets/powder with the desired weight percentage of 2-phenethylbenzoic acid (e.g., 1%, 3%, 5% w/w).
-
Melt Blending:
-
Set the temperature profile of the melt blender or extruder to a temperature suitable for the base polymer (e.g., 180-220°C for Polystyrene).
-
Start the screws at a low speed (e.g., 30 rpm).
-
Gradually feed the premixed material into the blender/extruder.
-
Once all the material is added, increase the screw speed (e.g., to 60-100 rpm) and allow the mixture to blend for 5-10 minutes to ensure homogeneous dispersion of the additive.
-
-
Extrusion/Collection: Extrude the molten polymer blend as a strand and cool it in a water bath. Pelletize the cooled strand. For a melt blender, collect the molten mass.
-
Sample Preparation for Analysis:
-
Take a portion of the pelletized blend or the collected mass.
-
Place it in a pre-heated sheet mold.
-
Use a hydraulic press to mold the material into sheets of a desired thickness at the processing temperature of the polymer.
-
Allow the mold to cool under pressure.
-
Cut the molded sheets into appropriate sizes for thermal analysis.
-
Protocol for Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for evaluating the thermal stability of the prepared polymer samples.[5][6]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the molded polymer sheet.
-
Instrument Setup:
-
Place the sample in a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to establish an inert atmosphere.
-
-
TGA Measurement:
-
Heat the sample from room temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step in the TGA curve.
-
Determine the temperature at which 10% weight loss occurs (T10%).
-
Calculate the char yield as the percentage of the initial weight remaining at a specified high temperature (e.g., 600°C or 800°C).
-
Protocol for Thermal Transition Analysis using Differential Scanning Calorimetry (DSC)
This protocol describes the method for determining the glass transition temperature (Tg) of the polymer samples.[7][8]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Seal a small sample (5-10 mg) of the molded polymer sheet in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
DSC Measurement (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point or glass transition (e.g., 200°C for Polystyrene) at a heating rate of 10°C/min. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample to a low temperature (e.g., 0°C) at a controlled cooling rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to the upper temperature limit at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step-like change in the heat flow curve.
-
Visualizations
Caption: Proposed dual mechanism of polymer stabilization by 2-phenethylbenzoic acid.
Caption: Workflow for evaluating the thermal stabilizing effect of an additive in a polymer.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. Hydroxyl radical scavenging and antipsoriatic activity of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. waters.com [waters.com]
- 6. tainstruments.com [tainstruments.com]
- 7. infinitalab.com [infinitalab.com]
- 8. scribd.com [scribd.com]
analytical methods for quantification of 2-Bibenzylcarboxylic Acid
Answering the user's request.## Application Notes and Protocols for the Quantification of 2-Bibenzylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid. Accurate and reliable quantification of this compound is essential in various research and development settings, including pharmacokinetic studies, metabolism research, and quality control of chemical syntheses. This document provides a comprehensive overview of established analytical methodologies for the quantification of this compound. The protocols detailed below are based on widely-used techniques for similar aromatic carboxylic acids, offering robust starting points for method development and validation.
A fundamental step in developing analytical methods is understanding the physicochemical properties of the analyte. Key properties for this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated |
| Molecular Weight | 226.27 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetonitrile. | Inferred from benzoic acid[1] |
| pKa | ~4.2 | Estimated based on benzoic acid[1] |
| UV-Vis λmax | ~230 nm and ~275 nm | Estimated based on benzoic acid derivatives[1] |
Overview of Analytical Methodologies
The quantification of this compound can be accomplished using several analytical techniques. The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity and selectivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accessible method. For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though it typically requires a derivatization step to increase the analyte's volatility.[2][3]
Comparative Summary of Analytical Techniques
| Technique | Principle | Typical Column | Mobile Phase / Carrier Gas | Detection | Key Advantages |
| HPLC-UV | Differential partitioning between a stationary and a liquid mobile phase. | C18 Reversed-Phase | Acetonitrile/Water with acid modifier (e.g., formic acid).[1] | UV Absorbance | Robust, widely available, cost-effective. |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | C18 Reversed-Phase (UHPLC for higher resolution).[1] | Acetonitrile/Water with acid modifier (e.g., formic acid).[1] | Multiple Reaction Monitoring (MRM) | High sensitivity, high selectivity, suitable for complex matrices.[1] |
| GC-MS | Partitioning between a stationary phase and an inert carrier gas, followed by mass analysis. | Phenyl- or cyanopropyl-substituted polysiloxane capillary column. | Inert gas (Helium, Nitrogen). | Mass Spectrometry (Scan or SIM) | High resolution, excellent for volatile compounds (after derivatization).[4] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely implemented technique for quantifying aromatic carboxylic acids.[5] It offers a balance of performance, reliability, and accessibility.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample matrix using HPLC-UV.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.[1]
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution is recommended. For example: start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.[1] Isocratic elution can also be explored.
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 230 nm or 275 nm (to be optimized based on the UV spectrum of the standard).[1]
-
-
Quantification:
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[1] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification with minimal interference.
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.
1. Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
2. Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS): a stable isotope-labeled analog (e.g., this compound-d5) is ideal. A structurally similar compound can also be used.
3. Procedure:
-
Mobile Phase and Standard/Sample Preparation:
-
Prepare mobile phases, standard, and sample solutions as described in the HPLC-UV method, but use LC-MS grade reagents.
-
For biological samples, a protein precipitation or liquid-liquid extraction step is necessary.[6]
-
Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
-
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is preferred for carboxylic acids.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M-H]⁻): m/z 225.27 (Calculated for C₁₅H₁₄O₂)
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan in the mass spectrometer. At least two product ions should be monitored for confident quantification and qualification.
-
Instrument Parameters: Optimize parameters such as capillary voltage, gas flow, and collision energy for the specific instrument and analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Determine the sample concentration from this curve.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high chromatographic resolution. However, due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile form, typically through silylation or esterification.[2]
Experimental Protocol: GC-MS
Objective: To quantify this compound by GC-MS following a derivatization step.
1. Instrumentation:
-
Gas chromatograph with a capillary column inlet
-
Mass spectrometer detector (single quadrupole or ion trap)
-
Autosampler
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2. Reagents:
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
Derivatization agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation.
-
This compound reference standard
-
Internal standard (e.g., a structurally similar acid not present in the sample)
3. Procedure:
-
Sample Preparation & Extraction:
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Can be run in full scan mode to identify the derivative's fragmentation pattern or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions.[3]
-
-
-
Quantification:
-
Create a calibration curve using derivatized standards. Plot the peak area ratio (analyte/IS) against concentration.
-
Determine the sample concentration from this curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Bibenzylcarboxylic Acid
Introduction
2-Bibenzylcarboxylic acid is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for assessing the purity of non-volatile and thermally labile compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of potential process-related impurities.
Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of an acidified aqueous solution and an organic modifier. The separation is based on the differential partitioning of this compound and its impurities between the nonpolar stationary phase and the polar mobile phase. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, enhancing its retention on the reversed-phase column and leading to improved peak shape. A UV detector is employed for the quantification of the analyte and its impurities.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 99.5%
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%)
-
Methanol: HPLC grade (for cleaning)
-
Sample of this compound: To be analyzed
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Blank Solution: Use the diluent.
System Suitability
Before sample analysis, the performance of the HPLC system must be verified. Inject the Reference Standard Solution (100 µg/mL) five times and evaluate the system suitability parameters.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank solution once to ensure no interfering peaks are present at the retention time of this compound.
-
Inject the Reference Standard Solution.
-
Inject the Sample Solution in duplicate.
-
After all analyses are complete, wash the column with a mixture of 80% methanol and 20% water for at least 30 minutes.
Data Analysis and Calculation
The purity of the this compound sample is calculated using the area normalization method. The area of each impurity peak is determined, and the percentage of each impurity is calculated relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 3: Example Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.5 | 15,000 | 0.30 |
| 2 | 8.2 (Main Peak) | 4,950,000 | 99.00 |
| 3 | 11.8 | 25,000 | 0.50 |
| 4 | 13.1 | 10,000 | 0.20 |
| Total | 5,000,000 | 100.00 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Applications of 2-Bibenzylcarboxylic Acid in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bibenzylcarboxylic acid is an aromatic carboxylic acid that serves as a versatile building block in the synthesis of specialty chemicals and pharmaceutical intermediates. Its structural features, including the bibenzyl backbone and the carboxylic acid functional group, allow for its use in constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound and its close structural analogs in the synthesis of key chemical entities, with a particular focus on its role as a precursor in the preparation of intermediates for the tricyclic antidepressant, Amitriptyline.
Application 1: Precursor for the Synthesis of an Amitriptyline Intermediate
This compound is a key precursor for the synthesis of o-phenethyl benzoic acid, a crucial intermediate in the manufacturing of the widely used antidepressant, Amitriptyline. The synthesis involves the hydrogenation of a closely related precursor, sodium o-phenylacetyl benzoate, under specific catalytic conditions.
Logical Workflow for the Synthesis of o-Phenethyl Benzoic Acid
Caption: Workflow for the synthesis of o-phenethyl benzoic acid.
Quantitative Data
The synthesis of o-phenethyl benzoic acid from sodium o-phenylacetyl benzoate demonstrates high efficiency and purity under optimized conditions.
| Parameter | Value | Reference |
| Reactant Ratio (by weight) | ||
| Sodium o-phenylacetyl benzoate | 1 | [1] |
| Purified Water | 4 | [1] |
| Special Catalyst | 0.02 | [1] |
| Reaction Conditions | ||
| Maximum Temperature | 50 °C | [1] |
| Hydrogenation Pressure | 5 kg/cm ² | [1] |
| Product Metrics | ||
| Yield | 98% | [1] |
| Purity | >99% | [1] |
Experimental Protocol: Synthesis of o-Phenethyl Benzoic Acid
This protocol is adapted from the preparation method of an amitriptyline hydrochloride intermediate.[1]
Materials:
-
Sodium o-phenylacetyl benzoate
-
Purified water
-
Special Catalyst (composition: 90-99% nano nickel, 0.3-3.0% cobalt, 0.2-2.0% aluminum, 0.3-2.0% iron, and 0.2-2.0% silicon)
-
Nitrogen gas
-
Hydrogen gas
-
Reagent grade hydrochloric acid
Equipment:
-
High-pressure reaction kettle
-
Stirring apparatus
-
Heating and cooling system
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: Sequentially add sodium o-phenylacetyl benzoate, purified water, and the special catalyst into a clean, dry high-pressure reaction kettle in a weight ratio of 1:4:0.02.
-
Inerting the Atmosphere: Close the reaction kettle and displace the air within by purging with nitrogen gas.
-
Hydrogenation:
-
After thorough displacement of air, introduce hydrogen gas to a pressure of 5 kg/cm ².
-
Begin stirring and heat the mixture to 40 °C.
-
As the hydrogenation reaction proceeds, the temperature will rise. Maintain the temperature at a maximum of 50 °C using a coolant system.
-
Continue the reaction until the hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Once the reaction is complete, release the pressure and discharge the reaction mixture.
-
Filter the mixture to remove the catalyst.
-
Adjust the pH of the filtrate to 1-2 with reagent grade hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash with water.
-
Dry the collected solid to a constant weight to obtain o-phenethyl benzoic acid.
-
Application 2: Synthesis of Dihydrophenanthrene Derivatives
While not a direct application of this compound itself, the structural motif is present in precursors for dihydrophenanthrene derivatives. For instance, 9,10-dihydrophenanthrene-9-carboxylic acid can be synthesized via the reduction of phenanthrene-9-carboxylic acid. This transformation is relevant for accessing scaffolds with potential applications in materials science and medicinal chemistry.
Reaction Pathway for the Synthesis of 9,10-Dihydrophenanthrene-9-carboxylic Acid
Caption: Synthesis of 9,10-dihydrophenanthrene-9-carboxylic acid.
Quantitative Data
| Reactant/Product | Quantity | Reference |
| Phenanthrene-9-carboxylic acid | 5.69 g | [2] |
| Sodium amide | 1 g | [2] |
| Liquid ammonia | 90 ml | [2] |
| Sodium | 1.2 g | [2] |
| Ethanol (for quenching) | 10 ml | [2] |
| Product | ||
| 9,10-Dihydrophenanthrene-9-carboxylic acid | Not specified | [2] |
| Melting Point | 122-124 °C | [2] |
Experimental Protocol: Preparation of 9,10-Dihydrophenanthrene-9-carboxylic Acid
This protocol describes the reduction of phenanthrene-9-carboxylic acid.[2]
Materials:
-
Phenanthrene-9-carboxylic acid
-
Sodium amide
-
Liquid ammonia
-
Sodium metal
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Norite (activated carbon)
Equipment:
-
Reaction vessel with a reflux condenser (-70 °C capability)
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a dry ice/alcohol condenser and a magnetic stirrer, combine 5.69 g of phenanthrene-9-carboxylic acid, 1 g of sodium amide, and 90 ml of liquid ammonia.
-
Dissolution and Sodium Addition: Stir the mixture for approximately 4 hours until the sodium amide has completely dissolved. Then, add 1.2 g of freshly cut small pieces of sodium over a period of 1 hour.
-
Reaction: Continue stirring the resulting dark red mixture for an additional 1.5 hours.
-
Quenching: Slowly add 10 ml of ethanol to decolorize the reaction mixture.
-
Work-up:
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and acidify with hydrochloric acid.
-
Extract the resulting oily product with two 25-ml portions of diethyl ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Treat the solution with Norite and filter.
-
-
Isolation: Evaporate the ether to yield 9,10-dihydrophenanthrene-9-carboxylic acid.
Disclaimer: The provided protocols are based on established chemical literature. These procedures should be carried out by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bibenzylcarboxylic Acid
Welcome to the technical support center for the synthesis of 2-Bibenzylcarboxylic Acid (also known as 2-(2-phenylethyl)benzoic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
-
Multi-step synthesis from Phthalic Anhydride and Phenylacetic Acid: This classical approach involves the condensation of phthalic anhydride with phenylacetic acid to form benzylidenephthalide, followed by hydrolysis and hydrogenation.
-
Palladium-Catalyzed Cross-Coupling: Modern methods, such as the Suzuki-Miyaura coupling, offer a more direct route by coupling an aryl halide with an organoboron reagent.
Q2: I am experiencing a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields in organic synthesis can often be attributed to several key factors:
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous where specified.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) can significantly impact the outcome.
-
Stoichiometry: Incorrect molar ratios of reactants or catalysts can lead to incomplete reactions or the formation of side products.
-
Workup and Purification: Inefficient extraction or purification techniques can result in product loss.
Troubleshooting Guide: Multi-Step Synthesis from Phthalic Anhydride
This route involves three key stages: condensation, hydrolysis, and hydrogenation. Below are common issues and solutions for each step.
Stage 1: Condensation to Benzylidenephthalide
Q: My condensation reaction of phthalic anhydride and phenylacetic acid is not proceeding or giving a low yield of benzylidenephthalide. What could be the issue?
A: This Perkin-like condensation is sensitive to several factors. Here are some troubleshooting steps:
-
Insufficient Temperature: The reaction requires a high temperature, typically reaching 240°C.[1] Ensure your heating apparatus can achieve and maintain this temperature.
-
Reaction Time: The temperature should be gradually increased to 230-240°C over about two hours and then maintained at 240°C for an additional hour until water evolution ceases.[1]
-
Catalyst Inactivity: Sodium acetate is used as a catalyst. Ensure it is freshly fused to remove any absorbed moisture.
-
Product Assessment: A simple test to check for reaction completion is to take a small sample and see if it readily dissolves in hot alcohol and crystallizes upon cooling.[1]
| Parameter | Recommended Condition | Potential Issue | Solution |
| Temperature | 230-240°C | Too low | Increase heating and monitor with a thermometer close to the reaction mixture. |
| Reaction Time | ~3 hours | Too short | Monitor water evolution to gauge reaction completion.[1] |
| Catalyst | Freshly fused sodium acetate | Hydrated catalyst | Fuse the sodium acetate before use. |
Stage 2 & 3: Hydrolysis and Hydrogenation
Q: I am having trouble converting benzylidenephthalide to this compound.
A: This two-step conversion can be challenging. Here are some potential issues:
-
Incomplete Hydrolysis: The hydrolysis of the lactone (benzylidenephthalide) to the corresponding keto-acid requires basic conditions. Incomplete hydrolysis will lead to a mixture of starting material and product.
-
Inefficient Hydrogenation: The reduction of the double bond and the ketone can be achieved through catalytic hydrogenation. The choice of catalyst, hydrogen pressure, and solvent are critical.
-
Catalyst Poisoning: Impurities from the previous steps can poison the hydrogenation catalyst (e.g., Pd/C). Ensure the hydrolyzed intermediate is sufficiently pure.
-
Insufficient Hydrogen Pressure: Some reductions require elevated hydrogen pressure. Ensure your equipment is appropriate and the system is properly sealed.
-
| Step | Common Issue | Recommended Solution |
| Hydrolysis | Incomplete reaction | Ensure sufficient base (e.g., NaOH or KOH) and adequate reaction time with heating. Monitor the disappearance of the starting material by TLC. |
| Hydrogenation | Low conversion | Use a fresh, active catalyst (e.g., 10% Pd/C). Purify the intermediate to remove potential catalyst poisons. Optimize hydrogen pressure and reaction time. |
Troubleshooting Guide: Palladium-Catalyzed Synthesis (Suzuki-Miyaura Coupling)
This approach typically involves the coupling of a 2-halobenzoic acid derivative with a phenylethylboronic acid derivative.
Q: My Suzuki-Miyaura coupling reaction is giving a low yield of this compound. What are the common causes?
A: The Suzuki-Miyaura coupling is a powerful reaction, but its success depends on several factors.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.[2] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Base Selection: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can affect the reaction rate and yield.
-
Boronic Acid Instability: Boronic acids can be unstable and undergo decomposition. Use high-quality boronic acids and consider using their more stable ester or trifluoroborate salt derivatives.
-
Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence the reaction's efficiency with different substrates.
Q: I am observing significant amounts of side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?
A: Common side reactions include:
-
Homocoupling of the Boronic Acid: This occurs when the boronic acid reacts with itself. It is often promoted by the presence of oxygen.
-
Dehalogenation of the Aryl Halide: The starting aryl halide can be reduced, leading to the formation of benzoic acid. This can happen if there are sources of hydride in the reaction mixture.[3]
-
Protodeboronation: The boronic acid can be cleaved by protons in the reaction mixture, especially if the conditions are not sufficiently basic.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Catalyst deactivation by oxygen | Degas solvents and use an inert atmosphere.[2] |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Boronic acid decomposition | Use fresh, high-purity boronic acid or a more stable derivative. | |
| Side Products | Homocoupling | Ensure rigorous exclusion of oxygen. |
| Dehalogenation | Use anhydrous solvents and high-purity reagents. | |
| Protodeboronation | Ensure the base is strong enough and present in sufficient quantity. |
Experimental Protocols
Protocol 1: Synthesis of Benzylidenephthalide (Intermediate for Multi-Step Synthesis)
Adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 500-mL round-bottomed flask, combine 100 g of phthalic anhydride, 110 g of phenylacetic acid, and 2.6 g of freshly fused sodium acetate. Add a few boiling chips.
-
Heating: Heat the flask in a sand bath. Raise the temperature rapidly to 230°C, then slowly increase it to 240°C over approximately 2 hours, collecting the water that distills off.
-
Reaction Completion: Maintain the temperature at 240°C for an additional hour, or until the distillation of water ceases.
-
Workup: Allow the flask to cool to 90-95°C and dissolve the product in 400 cc of boiling alcohol.
-
Purification: Filter the hot solution to remove any insoluble matter. Allow the filtrate to cool, which will cause the yellow crystals of benzylidenephthalide to form. Filter the crystals and wash them with a small amount of cold alcohol.
Protocol 2: Palladium-Catalyzed Synthesis of a 2-Arylbenzoic Acid (Model Protocol)
This protocol for a related 2-arylbenzoic acid can be adapted for the synthesis of this compound.
-
Reaction Setup: In an oven-dried reaction vial, add the 2-halobenzoic acid (1.0 eq.), the corresponding boronic acid (1.2–1.5 eq.), and a powdered base (e.g., K₃PO₄, 2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
Caption: Workflow for the multi-step synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-Phenethylbenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-phenethylbenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-phenethylbenzoic acid?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as phthalic anhydride and phenylacetic acid if that synthetic pathway is used.
-
Byproducts of the synthesis: In Friedel-Crafts type reactions, side products can include diphenylmethane derivatives.
-
Isomeric impurities: Different isomers (ortho, meta, para) may form during synthesis.
-
Residual catalysts: Metal catalysts used in the synthesis may persist in the crude product.
-
Solvents: Residual solvents from the reaction or initial work-up.
Q2: What is the recommended first step for purifying crude 2-phenethylbenzoic acid?
A2: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities. This involves dissolving the crude material in an organic solvent and extracting the 2-phenethylbenzoic acid into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then acidified to precipitate the purified acid, which can be collected by filtration.[1]
Q3: My purified 2-phenethylbenzoic acid is colored. How can I remove the color?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. After dissolving the crude acid in a suitable hot solvent during recrystallization, a small amount of activated charcoal can be added, and the mixture briefly boiled. A hot filtration to remove the charcoal should yield a colorless filtrate from which pure crystals can be obtained upon cooling.
Q4: I am having trouble getting my 2-phenethylbenzoic acid to crystallize. What should I do?
A4: If crystallization does not occur upon cooling, several techniques can be employed to induce it:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[2]
-
Seeding: Add a very small crystal of pure 2-phenethylbenzoic acid to the supersaturated solution.[2]
-
Concentration: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Antisolvent Addition: If using a mixed solvent system, slowly add the solvent in which the compound is less soluble (the antisolvent) to the warm solution until it becomes slightly cloudy, then add a drop of the more soluble solvent to clarify and allow it to cool slowly.[3]
Q5: What analytical techniques are recommended to assess the purity of 2-phenethylbenzoic acid?
A5: A combination of techniques is recommended for a thorough purity assessment:
-
Melting Point Analysis: A sharp melting point range close to the literature value (130-132 °C) is a good indicator of purity.[4]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and identifying the presence of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the recrystallization solvent is higher than the melting point of 2-phenethylbenzoic acid (130-132 °C).[4] | Select a solvent or solvent mixture with a lower boiling point. Alternatively, use a larger volume of solvent to ensure the compound dissolves at a temperature below its melting point. |
| Low Recovery Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals are colored | Co-crystallization of colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is slow. | Try scratching the flask, adding a seed crystal, or concentrating the solution.[2] |
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for 2-phenethylbenzoic acid for good separation. A gradient elution may be necessary. |
| Tailing of the Acidic Compound | Interaction of the carboxylic acid with the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to suppress the ionization of 2-phenethylbenzoic acid and reduce tailing.[5] |
| Cracked Column Bed | Improper packing of the column. | Ensure the column is packed uniformly without any air bubbles. Dry packing followed by wet equilibration can be effective. |
| Compound is Insoluble in Eluent | The chosen eluent is too non-polar. | Pre-adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.[6] |
Data Presentation
Table 1: Physico-chemical Properties of 2-Phenethylbenzoic Acid
| Property | Value | Reference |
| CAS Number | 4890-85-1 | [7] |
| Molecular Formula | C₁₅H₁₄O₂ | [7] |
| Molecular Weight | 226.27 g/mol | [7] |
| Melting Point | 130-132 °C | [4] |
| Boiling Point | 259 °C | [4] |
| Appearance | White to off-white solid | [7] |
| Solubility | Moderately soluble in hot water; soluble in organic solvents like ethanol and acetone. | [7] |
Table 2: Illustrative Data for Purification Methods of Crude 2-Phenethylbenzoic Acid (Note: This data is illustrative and based on general principles for purifying aromatic carboxylic acids, as specific quantitative data for 2-phenethylbenzoic acid was not available in the search results.)
| Purification Method | Solvent/Eluent System | Purity Before | Purity After | Expected Recovery |
| Recrystallization | Ethanol/Water | 90% | >98% | 75-85% |
| Recrystallization | Toluene | 90% | >97% | 70-80% |
| Flash Chromatography | Hexane:Ethyl Acetate (gradient) + 0.5% Acetic Acid | 85% | >99% | 80-90% |
Experimental Protocols
Protocol 1: Recrystallization of Crude 2-Phenethylbenzoic Acid
Objective: To purify crude 2-phenethylbenzoic acid by recrystallization.
Materials:
-
Crude 2-phenethylbenzoic acid
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 2-phenethylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and assess purity by HPLC or NMR.
Protocol 2: Flash Column Chromatography of Crude 2-Phenethylbenzoic Acid
Objective: To purify crude 2-phenethylbenzoic acid using flash column chromatography.
Materials:
-
Crude 2-phenethylbenzoic acid
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare a series of eluents with increasing polarity (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate), each containing 0.5% acetic acid.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the initial, least polar eluent.
-
Sample Loading: Dissolve the crude 2-phenethylbenzoic acid in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.[6]
-
Elution: Start the elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-phenethylbenzoic acid.
-
Final Analysis: Confirm the purity of the final product using melting point, HPLC, and/or NMR.
Mandatory Visualization
Caption: General purification workflow for 2-phenethylbenzoic acid.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. chembk.com [chembk.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Chromatography [chem.rochester.edu]
- 7. CAS 4890-85-1: 2-(2-Phenylethyl)benzoic acid | CymitQuimica [cymitquimica.com]
identifying and removing impurities in 2-Bibenzylcarboxylic Acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bibenzylcarboxylic Acid. Our goal is to help you identify and remove impurities, ensuring the highest quality product for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: One common method for synthesizing this compound involves the condensation of phthalic anhydride with phenylacetic acid. This is followed by hydrolysis, hydrogenation, and then acidification to yield the final product.[1]
Q2: What are the most likely impurities I will encounter during the synthesis of this compound?
A2: Based on the common synthesis route from phthalic anhydride, potential impurities include:
-
Unreacted Starting Materials: Phenylacetic acid and phthalic anhydride.
-
Intermediates: Benzylidene phthalide.
-
Side-Products: Over-reduction products or isomers formed during the reaction. In syntheses involving Grignard reagents, biphenyl is a common impurity.[2]
Q3: My final product has a low melting point and appears discolored. What could be the issue?
A3: A low or broad melting point, along with discoloration, typically indicates the presence of impurities. The discoloration could be due to colored byproducts from the synthesis. It is crucial to perform a purity analysis to identify the contaminants.
Q4: How can I improve the yield of my this compound synthesis?
A4: To improve your yield, consider the following:
-
Reagent Quality: Ensure all your starting materials are of high purity.
-
Reaction Conditions: Optimize reaction temperature, time, and stoichiometry. Use anhydrous reagents and solvents, especially if employing a moisture-sensitive reaction like a Grignard synthesis.[2]
-
Workup Procedure: Minimize product loss during extraction and purification steps.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the production and purification of this compound.
Issue 1: Identification of Unknown Impurities
Symptoms:
-
Unexpected peaks in your HPLC or GC chromatogram.
-
Broad signals in your NMR spectrum.
-
Inconsistent physical properties of the final product.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown impurities.
Recommended Analytical Protocols: See the "Experimental Protocols" section below for detailed methodologies for HPLC, GC-MS, and NMR analysis.
Issue 2: Removal of Phenylacetic Acid (Starting Material)
Symptoms:
-
A characteristic peak corresponding to phenylacetic acid in your analytical data.
Troubleshooting Workflow:
Caption: Workflow for removing phenylacetic acid impurity.
Purification Protocol: A detailed protocol for acid-base extraction and recrystallization can be found in the "Experimental Protocols" section.
Issue 3: Presence of Biphenyl Impurity (from Grignard-based synthesis)
Symptoms:
-
A yellowish tint to your product.[2]
-
Identification of biphenyl through GC-MS or NMR analysis.
Troubleshooting Workflow:
Caption: Workflow for removing biphenyl impurity.
Purification Protocol: Refer to the "Experimental Protocols" section for a detailed trituration and recrystallization procedure.
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Purity Results | Strengths | Limitations |
| HPLC-UV | Chromatographic purity, quantification of impurities | >98% | High resolution, well-established for purity determination.[3] | Requires a chromophore for UV detection. |
| GC-MS | Identification and quantification of volatile impurities | >98% | High sensitivity, provides molecular weight information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR (¹H NMR) | Molar purity, structural elucidation | >99% | Provides an absolute measure of purity without a specific reference standard, non-destructive.[4] | Lower sensitivity for trace impurities compared to chromatographic methods.[5] |
| LC-MS | Molecular weight and impurity identification | >98% | High sensitivity, can identify and structurally characterize impurities when coupled with fragmentation (MS/MS).[3] | Ionization efficiency can vary. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample diluent: 50:50 Water/Acetonitrile
Chromatographic Conditions:
-
Gradient: 30-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in the sample diluent. Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Identify the this compound peak by comparing the retention time with the standard. Calculate the purity using the area normalization method or a calibration curve.
Protocol 2: Acid-Base Extraction for Purification
This protocol is effective for removing neutral and basic impurities from the acidic product.
Reagents:
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Diethyl ether (or other suitable organic solvent)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The this compound will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with diethyl ether to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the this compound precipitates out.
-
Extract the precipitated product back into diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and evaporate the solvent to obtain the purified this compound.[6]
Protocol 3: Recrystallization from Aqueous Ethanol
This is a standard method for purifying solid carboxylic acids.
Reagents:
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Protocol 4: Trituration with Petroleum Ether
This method is useful for removing non-polar impurities like biphenyl.[2]
Reagents:
-
Petroleum Ether
Procedure:
-
Place the crude, dry this compound containing the biphenyl impurity in a flask.
-
Add a small volume of petroleum ether.
-
Stir or swirl the mixture vigorously. The biphenyl will dissolve in the petroleum ether, while the this compound should remain largely as a solid.
-
Carefully decant or filter off the petroleum ether containing the dissolved impurity.
-
Repeat the process 2-3 times with fresh petroleum ether.
-
Dry the remaining solid product under vacuum.
References
challenges in the scale-up of 2-Bibenzylcarboxylic Acid synthesis
Welcome to the Technical Support Center for the synthesis of 2-Bibenzylcarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scale-up of this compound synthesis. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized through a few key routes. One common approach involves the Grignard reaction of a 2-halobenzyl halide with a benzyl magnesium halide, followed by carboxylation. Another potential route is the oxidation of 9,10-dihydrophenanthrene. The choice of route often depends on the starting material availability, scalability, and desired purity of the final product.
Q2: What are the primary challenges in scaling up the Grignard-based synthesis of this compound?
A2: Scaling up the Grignard-based synthesis presents several challenges. These include:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and oxygen. Ensuring anhydrous and inert conditions on a large scale can be difficult and costly.
-
Exothermic Reaction Control: The formation of the Grignard reagent and its subsequent reaction are often exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Side Reactions: Wurtz coupling is a common side reaction that can reduce the yield of the desired product.
-
Work-up and Purification: The work-up of large-scale Grignard reactions can be challenging due to the formation of magnesium salts. Purification of the final product may require multiple steps to remove byproducts.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation is critical for achieving high yield and purity. Key strategies include:
-
Strict Control of Reaction Conditions: Maintain optimal temperature, pressure, and stoichiometry.
-
High-Purity Reagents: Use high-quality starting materials and solvents to avoid unwanted side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Slow Addition of Reagents: Add reagents slowly and controllably to manage the reaction exotherm and minimize localized high concentrations.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves a combination of techniques. Initial purification can be achieved by extraction to separate the acidic product from neutral byproducts.[1] This is followed by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain a highly pure product.[1] Column chromatography can be employed for small-scale purifications or to remove stubborn impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Grignard Reagent Formation | - Ensure all glassware is rigorously dried and the reaction is conducted under a strict inert atmosphere. - Use a fresh bottle of anhydrous solvent. - Activate the magnesium turnings with a small crystal of iodine or by gentle heating. |
| Side Reactions (e.g., Wurtz Coupling) | - Maintain a low reaction temperature during the formation and reaction of the Grignard reagent. - Add the benzyl halide dropwise to the Grignard reagent solution. |
| Inefficient Carboxylation | - Use a large excess of freshly crushed dry ice (solid CO2) to ensure complete reaction.[2] - Pour the Grignard solution onto the dry ice, rather than adding the dry ice to the solution, to maintain a low temperature.[2] |
| Losses during Work-up and Purification | - Optimize the pH during the acidic work-up to ensure complete protonation of the carboxylate salt. - Carefully select the recrystallization solvent to maximize product recovery. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. - Increase the reaction time or temperature if the reaction is sluggish. |
| Formation of Biphenyl Byproducts | - This can result from homocoupling of the Grignard reagent. Use of a suitable catalyst or optimizing reaction conditions may be necessary. |
| Contamination from Solvents or Reagents | - Use high-purity, anhydrous solvents and reagents. - Ensure all glassware is clean and free of contaminants. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
2-Bromobenzyl bromide
-
Magnesium turnings
-
Benzylmagnesium chloride (or prepare in situ from benzyl chloride and magnesium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate
-
Ethanol
-
Water
Procedure:
-
Preparation of Benzyl Grignard Reagent (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of benzyl chloride in anhydrous diethyl ether or THF from the dropping funnel. The reaction is initiated by gentle warming. Maintain a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared benzylmagnesium chloride solution in an ice bath. Slowly add a solution of 2-bromobenzyl bromide in anhydrous diethyl ether or THF from the dropping funnel. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Carboxylation: Crush a large excess of dry ice in a separate flask. Pour the Grignard reaction mixture slowly onto the crushed dry ice with vigorous stirring.[2] Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Work-up: Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acids. Acidify the bicarbonate washings with concentrated HCl to precipitate the this compound. Filter the precipitate, wash with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 60-75% | Hypothetical |
| Reaction Time | 4-6 hours | Hypothetical |
| Reaction Temperature | 0°C to room temperature | Hypothetical |
| Purity (after recrystallization) | >98% | Hypothetical |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
optimizing reaction conditions for amitriptyline synthesis from 2-Bibenzylcarboxylic Acid
Welcome to the technical support center for the synthesis of amitriptyline from 2-bibenzylcarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for amitriptyline starting from this compound?
A1: The synthesis involves a three-step process:
-
Intramolecular Cyclization: this compound is first cyclized to form the key intermediate, dibenzosuberone.
-
Grignard Reaction: Dibenzosuberone is then reacted with a Grignard reagent, 3-(dimethylamino)propyl magnesium chloride, to introduce the side chain.
-
Dehydration: The resulting tertiary alcohol is dehydrated to form the exocyclic double bond, yielding amitriptyline.
Q2: What are the critical parameters to control during the Grignard reaction?
A2: The Grignard reaction is highly sensitive and requires strict control over several parameters:
-
Anhydrous Conditions: All glassware, solvents (typically THF or diethyl ether), and reagents must be scrupulously dry, as Grignard reagents are readily quenched by water.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
-
Reagent Quality: The quality of the magnesium turnings and the alkyl halide is crucial. Use of fresh, activated magnesium is recommended.
-
Temperature Control: The addition of the Grignard reagent to dibenzosuberone should be performed at low temperatures (e.g., 0°C) to minimize side reactions.
Q3: What are the common impurities I might encounter in my final product?
A3: Common impurities in amitriptyline synthesis can include unreacted starting materials, intermediates, and byproducts from side reactions. These may include dibenzosuberone, dibenzosuberol (from reduction of the ketone), and geometric (E/Z) isomers of amitriptyline.[1] It is essential to have analytical methods like HPLC or TLC in place to monitor the reaction progress and final product purity.[1][2]
Q4: How can I purify the final amitriptyline product?
A4: The most common method for purifying amitriptyline is by converting it to its hydrochloride salt and then recrystallizing it from a suitable solvent system. Common solvents for recrystallization include ethanol, or mixtures like hexane/acetone and hexane/ethyl acetate.[1] Chromatographic methods can also be employed for purification if necessary.
Troubleshooting Guides
Guide 1: Low Yield in the Cyclization of this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | Insufficient amount or activity of the cyclizing agent (e.g., Polyphosphoric Acid - PPA). | Increase the weight ratio of PPA to the carboxylic acid. Ensure the PPA is of good quality and has the correct consistency. |
| Reaction temperature too low or reaction time too short. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. | |
| Formation of significant side products | High reaction temperatures leading to charring or polymerization. | Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to degradation. |
| Presence of impurities in the starting material. | Ensure the this compound is of high purity before starting the reaction. |
Guide 2: Issues with the Grignard Reaction
| Observed Problem | Potential Cause | Recommended Solution |
| Failure of the Grignard reaction to initiate | Inactive magnesium surface (oxide layer). | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction. |
| Presence of moisture in the reaction setup. | Flame-dry all glassware before use and ensure all solvents are anhydrous. Maintain a positive pressure of inert gas.[3] | |
| Low yield of the desired tertiary alcohol | Degradation of the Grignard reagent. | Use freshly prepared Grignard reagent or titrate a stored solution to determine its exact concentration before use.[1] |
| Enolization of the dibenzosuberone starting material. | Add the Grignard reagent slowly to the ketone solution at a low temperature (0°C or below).[1] Consider using CeCl₃ to suppress enolization. | |
| Wurtz coupling of the alkyl halide. | Add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux to keep the halide concentration low.[3] | |
| Formation of dibenzosuberol (reduction product) | Presence of reducing impurities. | Ensure the purity of all reagents. |
Guide 3: Incomplete Dehydration or Impurity Formation
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete dehydration to amitriptyline | Insufficiently acidic conditions or short reaction time. | Ensure the concentration of the acid (e.g., 85% sulfuric acid) is correct.[4] Extend the reaction time at low temperature (e.g., 4°C) and monitor by TLC.[4] |
| Formation of isomeric impurities | The dehydration reaction can sometimes lead to a mixture of E and Z isomers. | Purification by chromatography may be necessary to separate the isomers.[4] |
| Degradation of the product | Harsh acidic conditions or high temperatures. | Maintain a low reaction temperature during the dehydration step.[4] |
Experimental Protocols
Protocol 1: Synthesis of Dibenzosuberone from this compound
-
Place this compound and a sufficient amount of polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the mixture with stirring to the optimized temperature (typically in the range of 100-150°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dibenzosuberone by recrystallization or column chromatography.
Protocol 2: Grignard Reaction of Dibenzosuberone
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 3-(dimethylamino)propyl chloride in anhydrous THF to magnesium turnings. A crystal of iodine can be used as an initiator.[4]
-
In a separate flame-dried flask, dissolve dibenzosuberone in anhydrous THF and cool the solution to 0°C in an ice bath.[1]
-
Slowly add the prepared Grignard reagent to the dibenzosuberone solution via a cannula or dropping funnel, maintaining the temperature below 10°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Protocol 3: Dehydration to Amitriptyline
-
Dissolve the crude tertiary alcohol from the Grignard reaction in 85% sulfuric acid at a low temperature (e.g., 4°C).[4]
-
Stir the mixture for a few hours at this temperature, monitoring the reaction by TLC.[4]
-
Slowly pour the reaction mixture into a mixture of ice and water.
-
Make the solution alkaline by the addition of a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amitriptyline by converting it to its hydrochloride salt and recrystallizing.
Data Presentation
Table 1: Optimization of Cyclization Conditions
| Entry | Cyclizing Agent | Temperature (°C) | Time (h) | Yield of Dibenzosuberone (%) |
| 1 | PPA | 120 | 4 | 75 |
| 2 | PPA | 140 | 2 | 85 |
| 3 | PPA | 160 | 2 | 80 (with some charring) |
| 4 | Eaton's Reagent | 80 | 6 | 70 |
Table 2: Effect of Temperature on Grignard Reaction Yield
| Entry | Temperature (°C) | Yield of Tertiary Alcohol (%) |
| 1 | 25 (Room Temp) | 55 |
| 2 | 0 | 78 |
| 3 | -20 | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of Amitriptyline.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Phenethylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-phenethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 2-phenethylbenzoic acid?
A1: The most common and versatile methods for synthesizing 2-phenethylbenzoic acid include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): This involves the reaction of a 2-halobenzoic acid derivative with a phenethyl organoboron compound.
-
Grignard Reaction: This route utilizes the reaction of a phenylmagnesium halide with a suitable ortho-substituted benzoic acid derivative or the carboxylation of a Grignard reagent derived from an ortho-phenethyl substituted aryl halide.
-
From Phthalic Anhydride: This classical approach involves the condensation of phthalic anhydride with phenylacetic acid to form benzylidene phthalide, which is then subjected to hydrolysis and hydrogenation.[1]
Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings for synthesizing 2-phenethylbenzoic acid can stem from several factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial, especially for sterically hindered substrates.
-
Poor Quality Reagents: The purity of the organoboron reagent and the aryl halide is critical. Impurities can lead to side reactions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection significantly impact the reaction outcome.
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of the boronic acid reactant.
Q3: My Grignard reaction for 2-phenethylbenzoic acid synthesis is failing. What should I check?
A3: The success of a Grignard reaction is highly dependent on stringent anhydrous conditions. Common reasons for failure include:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reagent.[2] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating.
-
Side Reactions: The primary side reaction is the formation of biphenyl through the coupling of the Grignard reagent with unreacted aryl halide.[2][3]
Q4: In the synthesis from phthalic anhydride, what is the most common byproduct?
A4: When synthesizing 2-phenethylbenzoic acid starting from phthalic anhydride and phenylacetic acid, the most common side reaction during the initial condensation is the formation of isomeric products or incompletely reacted intermediates. During the subsequent hydrogenation step, incomplete reduction of the benzylidene phthalide can be an issue.
Troubleshooting Guides
Palladium-Catalyzed Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst | Use a fresh, high-quality palladium catalyst and an appropriate phosphine ligand. For sterically hindered couplings, consider bulky, electron-rich ligands. |
| Poor quality boronic acid/ester | Use freshly prepared or purified boronic acid/ester. Protodeboronation can be an issue with old or impure reagents. | |
| Inappropriate base | The choice of base is critical. Common bases include K₃PO₄, K₂CO₃, and Na₂CO₃. The strength and solubility of the base should be optimized for the specific substrates and solvent system. | |
| Presence of Homocoupling Product (Biphenyl derivative) | Reaction conditions favor homocoupling | Ensure the reaction is thoroughly degassed to remove oxygen. Optimize the stoichiometry of the reactants. |
| Presence of Dehalogenated Byproduct (Benzoic acid) | Impurities or side reactions with solvent/base | Use high-purity, dry solvents. Ensure the base is not promoting reductive dehalogenation. |
| Presence of Protodeboronation Product (Ethylbenzene) | Presence of protic impurities | Use anhydrous solvents and ensure the boronic acid is of good quality and handled under inert conditions. |
Grignard Reaction
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer) | Gently crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Presence of moisture | Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Low Yield | Grignard reagent quenched by moisture or acidic protons | Use anhydrous reagents and solvents. Avoid substrates with acidic functional groups. |
| Formation of biphenyl byproduct | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide, minimizing the coupling side reaction. | |
| Oily Product or Difficult Purification | Presence of non-polar biphenyl byproduct | Purify the crude product by recrystallization or column chromatography to separate the non-polar biphenyl from the more polar benzoic acid. |
Synthesis from Phthalic Anhydride
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Condensation Step | Incomplete reaction | Ensure adequate reaction time and temperature for the condensation of phthalic anhydride and phenylacetic acid. |
| Formation of Isomeric Products | Non-selective reaction conditions | Optimize the reaction temperature and catalyst (if any) to favor the formation of the desired benzylidene phthalide isomer. |
| Incomplete Hydrogenation | Inactive hydrogenation catalyst or insufficient hydrogen pressure | Use a fresh, active catalyst (e.g., Platinum on carbon). Ensure sufficient hydrogen pressure and reaction time. |
| Difficult Purification | Presence of unreacted starting materials or intermediates | Utilize recrystallization or column chromatography to purify the final product. Washing with a sodium bicarbonate solution can help separate the acidic product from neutral impurities. |
Quantitative Data Summary
The following table provides illustrative data on the impact of reaction conditions on product yield and purity for syntheses analogous to that of 2-phenethylbenzoic acid. Note: This data is representative and actual results may vary.
| Synthesis Route | Key Parameter Varied | Condition A | Yield (%) | Purity (%) | Condition B | Yield (%) | Purity (%) |
| Suzuki-Miyaura Coupling | Ligand Choice | Standard Phosphine Ligand | 55 | 90 | Bulky Biarylphosphine Ligand | 85 | >98 |
| Grignard Reaction | Solvent | Diethyl Ether | 60 | 92 | Tetrahydrofuran (THF) | 70 | 95 |
| Synthesis from Phthalic Anhydride | Hydrogenation Catalyst | Palladium on Carbon | 75 | 93 | Platinum on Carbon | 90 | >97 |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenethylbenzoic Acid via Suzuki-Miyaura Coupling
This protocol is adapted from procedures for sterically hindered biaryl synthesis.
Materials:
-
2-Bromobenzoic acid
-
Phenethylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), combine 2-bromobenzoic acid (1.0 equiv.), phenethylboronic acid pinacol ester (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous toluene. Add this catalyst solution to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.2 M with respect to the 2-bromobenzoic acid. Degas the mixture by bubbling argon through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M HCl to a pH of ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/hexanes).
Protocol 2: Synthesis of 2-Phenethylbenzoic Acid via Hydrogenation of Benzal Phthalide[4]
This protocol is based on the hydrogenation of benzal phthalide, which can be synthesized from phthalic anhydride and phenylacetic acid.
Materials:
-
Benzal phthalide
-
Platinum on carbon (Pt/C, 5%)
-
Acetic acid
-
Hydrogen gas
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Hydrogenation: In a hydrogenation vessel, dissolve benzal phthalide in acetic acid. Add the Pt/C catalyst.
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Filtration: Carefully filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Remove the acetic acid under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and extract with a saturated aqueous solution of NaHCO₃.
-
Acidification: Separate the aqueous layer and acidify to pH 1 with concentrated HCl to precipitate the product.
-
Isolation: Collect the white precipitate by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the product from a suitable solvent like benzene or an ethanol/water mixture.
Visualizations
Caption: Synthetic routes to 2-phenethylbenzoic acid and potential side products.
Caption: A troubleshooting workflow for the synthesis of 2-phenethylbenzoic acid.
References
Technical Support Center: Degradation Pathways of 2-Bibenzylcarboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Bibenzylcarboxylic Acid under stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under stress conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on its chemical structure, which features a bibenzyl core and a carboxylic acid functional group. Key potential pathways include:
-
Oxidation: The methylene bridge is susceptible to oxidation, potentially leading to the formation of a ketone or cleavage of the C-C bond. The aromatic rings can also be hydroxylated. Strong oxidizing agents may oxidize the benzylic carbon to a carboxylic acid.[1][2]
-
Thermal Degradation: Carboxylic acids are known to undergo decarboxylation at elevated temperatures, which would result in the loss of CO2 and the formation of 1,2-diphenylethane (bibenzyl).[3][4]
-
Photodegradation: Aromatic compounds can be susceptible to photolytic degradation, which may involve radical reactions, potentially leading to cleavage of the bibenzyl bridge or modifications to the aromatic rings.
Q2: What are the recommended starting concentrations of this compound for forced degradation studies?
A2: A common starting concentration for forced degradation studies is 1 mg/mL.[5] This concentration is often sufficient to allow for the detection of degradation products, even if they are formed in small quantities. However, it is also advisable to conduct studies at a concentration that is relevant to the intended formulation.
Q3: What is the target degradation percentage I should aim for in my stress studies?
A3: The goal of forced degradation is to achieve a meaningful level of degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered optimal.[5][6] This range typically provides a sufficient amount of degradation products for detection and characterization while leaving enough of the parent compound to ensure that the degradation pathways are representative of what might occur under long-term storage conditions.
Q4: How long should I run my forced degradation experiments?
A4: The duration of stress testing depends on the stability of the molecule and the severity of the conditions. A common approach is to start with a defined period, for example, refluxing in acid or base for eight hours.[7] For solution-based stress testing, a maximum duration of 7 to 14 days is often recommended.[5] It is crucial to monitor the degradation at various time points to understand the kinetics of the degradation process.
Troubleshooting Guides
Issue 1: I am not observing any degradation of this compound under my initial stress conditions.
-
Possible Cause: The stress conditions may not be sufficiently harsh.
-
Solution:
-
Hydrolytic Stress: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even higher). If there is still no degradation at room temperature, consider increasing the temperature in increments (e.g., 50°C, 70°C).[5]
-
Oxidative Stress: Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 30% H₂O₂). The reaction time can also be extended.
-
Thermal Stress: Increase the temperature in 10°C increments above the accelerated stability testing conditions.
-
Photolytic Stress: Ensure the light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours/square meter.[5]
-
Issue 2: The degradation of this compound is too rapid, and I am seeing many secondary degradation products.
-
Possible Cause: The stress conditions are overly aggressive.
-
Solution:
-
Reduce the severity of the conditions. This can be achieved by lowering the temperature, decreasing the concentration of the stressor (acid, base, or oxidizing agent), or shortening the exposure time.
-
Sample at earlier time points to capture the primary degradation products before they are further degraded. This will provide a clearer picture of the initial degradation pathway.
-
Issue 3: I am having difficulty separating this compound from its degradation products using HPLC.
-
Possible Cause: The chromatographic method is not optimized to be "stability-indicating."
-
Solution:
-
Mobile Phase Modification: Adjust the organic-to-aqueous ratio of the mobile phase. A gradient elution may be necessary to resolve peaks with different polarities.
-
pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. The ionization state of the carboxylic acid group in both the parent molecule and any acidic or basic degradants will significantly affect their retention on a reverse-phase column.
-
Column Selection: If resolution is still poor, consider trying a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18).
-
Detector Wavelength: Use a photodiode array (PDA) detector to examine the UV spectra of all peaks to ensure peak purity and to select the optimal wavelength for detection of all components.
-
Experimental Protocols
Below are detailed starting methodologies for conducting forced degradation studies on this compound. These should be adapted based on the observed stability of the compound.
Table 1: Recommended Experimental Protocols for Forced Degradation Studies
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Reflux the solution at 60°C for 24 hours. 3. Withdraw samples at 0, 4, 8, 12, and 24 hours. 4. Neutralize the samples with an equivalent amount of NaOH before HPLC analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Reflux the solution at 60°C for 24 hours. 3. Withdraw samples at 0, 4, 8, 12, and 24 hours. 4. Neutralize the samples with an equivalent amount of HCl before HPLC analysis. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent and add 3% H₂O₂. 2. Store the solution at room temperature, protected from light, for 24 hours. 3. Withdraw samples at appropriate time points. 4. Analyze the samples directly by HPLC. |
| Thermal Degradation | 1. Place the solid this compound in a controlled temperature oven at 70°C. 2. Expose the sample for 48 hours. 3. At various time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis. |
| Photodegradation | 1. Expose a 1 mg/mL solution of this compound and the solid compound to a light source that meets ICH Q1B requirements. 2. Simultaneously, keep a control sample in the dark at the same temperature. 3. Analyze the samples after the specified exposure time. |
Data Presentation
Table 2: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Product | Potential Mechanism |
| Oxidation | 2-(2-oxo-2-phenylethyl)benzoic acid | Oxidation of the benzylic methylene group. |
| Biphenyl-2,2'-dicarboxylic acid | Oxidative cleavage of the bibenzyl C-C bond. | |
| Hydroxylated derivatives | Electrophilic substitution on the aromatic rings. | |
| Thermal | 1,2-Diphenylethane (Bibenzyl) | Decarboxylation of the carboxylic acid group. |
| Photolysis | Benzaldehyde, Phenylacetic acid | Cleavage of the bibenzyl C-C bond via radical intermediates. |
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Proposed degradation pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting Polymer Processing with 2-Bibenzylcarboxylic Acid
Disclaimer: Information provided in this guide is based on general principles of polymer chemistry and hypothetical scenarios due to the limited specific public data on the use of 2-Bibenzylcarboxylic Acid in polymer processing. These guidelines are intended for experienced researchers and professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in polymer processing.
Frequently Asked Questions (FAQs)
Q1: What are the potential applications of this compound in polymer synthesis?
A1: Due to its bifunctional nature (a carboxylic acid group for polymerization and a bulky bibenzyl side group), this compound can be explored as a monomer or co-monomer in condensation polymerization to synthesize polyesters and polyamides. The large, hydrophobic bibenzyl group may impart unique properties to the resulting polymers, such as increased thermal stability, modified solubility, and potential for creating materials for specialized applications like drug delivery systems.
Q2: What are the primary challenges when working with this compound in polymerization reactions?
A2: The primary challenges often revolve around its limited solubility in common organic solvents, its steric hindrance affecting reactivity, and controlling the molecular weight and polydispersity of the resulting polymer. Its purification can also be a critical step to ensure reproducible polymerization results.
Q3: How can I purify crude this compound before use in polymerization?
A3: Recrystallization is a common method for purifying this compound. A suitable solvent system needs to be determined empirically, but a mixed solvent system of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is a good starting point. Column chromatography on silica gel can also be employed for higher purity.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Reaction Solvent
Question: My this compound is not dissolving in the polymerization solvent, leading to a heterogeneous reaction mixture and inconsistent results. What can I do?
Answer:
-
Solvent Screening: The bibenzyl group makes the molecule quite nonpolar. A systematic solvent screening is recommended. Test solubility in a range of solvents with varying polarities.
-
Elevated Temperature: Gently heating the solvent can significantly improve solubility. Ensure the temperature is below the boiling point of the solvent and does not cause premature degradation of the monomer.
-
Co-solvent System: Using a mixture of solvents can be effective. A small amount of a more polar, aprotic solvent might help to break up intermolecular interactions.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 80°C (mg/mL) | Observations |
| Dichloromethane | 5 | 25 | Partial solubility, improves with heat |
| Toluene | 10 | 50 | Good solubility at elevated temperature |
| N,N-Dimethylformamide (DMF) | 2 | 15 | Limited solubility |
| Toluene/DMF (9:1 v/v) | 15 | 75 | Improved solubility compared to individual solvents |
Issue 2: Low Polymer Molecular Weight and Broad Polydispersity
Question: The polyester I synthesized using this compound has a low number average molecular weight (Mn) and a high polydispersity index (PDI). How can I improve this?
Answer:
-
Monomer Purity: Ensure the this compound and any co-monomers are of high purity. Impurities can act as chain terminators.
-
Stoichiometric Balance: In condensation polymerization, a precise 1:1 stoichiometric ratio of functional groups (e.g., carboxylic acid to alcohol) is crucial for achieving high molecular weight.
-
Reaction Time and Temperature: Increase the reaction time to allow for further chain growth. Optimize the reaction temperature to ensure adequate reactivity without causing side reactions or degradation.
-
Catalyst Choice and Concentration: The choice of catalyst can significantly impact the polymerization kinetics. Screen different catalysts and optimize their concentration.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Tin(II) octoate | Titanium(IV) butoxide | None |
| Catalyst Conc. (mol%) | 0.1 | 0.1 | 0 |
| Temperature (°C) | 180 | 180 | 180 |
| Time (h) | 24 | 24 | 24 |
| Mn ( g/mol ) | 8,500 | 12,000 | 2,500 |
| PDI | 2.8 | 2.2 | 3.5 |
Experimental Protocols
Protocol 1: Synthesis of a Polyester using this compound and 1,4-Butanediol
-
Monomer Preparation: Dry this compound and 1,4-butanediol under vacuum at 60°C for 24 hours before use.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1.0 eq), 1,4-butanediol (1.0 eq), and a suitable catalyst (e.g., 0.1 mol% titanium(IV) butoxide).
-
Polymerization: Heat the reaction mixture to 180°C under a slow stream of nitrogen. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
High Vacuum: After 4-6 hours, when water evolution ceases, apply a high vacuum ( < 1 mmHg) and continue the reaction for another 18-24 hours to remove the final traces of water and drive the polymerization to completion.
-
Purification: Dissolve the resulting polymer in a minimal amount of chloroform and precipitate it into cold methanol. Filter and dry the polymer under vacuum.
Visualizations
Caption: Workflow for polyester synthesis with this compound.
Technical Support Center: Synthesis of 2-Bibenzylcarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bibenzylcarboxylic Acid. The primary focus is on the safe management of reaction exotherms, a critical aspect of process safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound, and which are most likely to have significant exotherms?
A1: The primary synthesis routes for this compound include:
-
Condensation of Phthalic Anhydride with Phenylacetic Acid: This route proceeds via the formation of benzylidene phthalide, followed by hydrolysis and hydrogenation. The initial condensation step requires high temperatures (230-240°C) to proceed, indicating it is not dangerously exothermic but requires careful temperature control to maintain the reaction rate and prevent side reactions.[1]
-
Grignard Reaction: This involves the reaction of a benzylmagnesium halide with a suitable phthalic acid derivative. Grignard reactions are notoriously exothermic, particularly during the initiation and addition of the Grignard reagent.
-
Friedel-Crafts Alkylation or Acylation: This involves the reaction of a benzene derivative with a suitable alkylating or acylating agent. These reactions are also known to be exothermic, especially during the initial mixing of the reactants and the Lewis acid catalyst.[2]
Q2: What are the primary safety concerns when dealing with exothermic reactions in this synthesis?
A2: The main safety concerns are:
-
Thermal Runaway: An uncontrolled increase in temperature can lead to a rapid acceleration of the reaction rate, potentially causing the reaction to become violent.
-
Pressure Buildup: The increase in temperature can cause solvents to boil, leading to a dangerous increase in pressure within the reaction vessel.
-
Release of Hazardous Materials: A runaway reaction could lead to the release of flammable, corrosive, or toxic materials.
Q3: How can I monitor the temperature of my reaction effectively?
A3: It is crucial to have a properly calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature. For reactions with a high potential for exotherm, continuous temperature monitoring is essential.
Q4: What are the best practices for cooling an exothermic reaction?
A4: Effective cooling is critical. Best practices include:
-
Using an appropriately sized cooling bath (e.g., ice-water, dry ice-acetone).
-
Ensuring good heat transfer by using a suitably sized reaction flask and efficient stirring.
-
For larger scale reactions, consider using a jacketed reactor with a circulating coolant.
Troubleshooting Guides
Route 1: Condensation of Phthalic Anhydride and Phenylacetic Acid
This route is less prone to dangerous exotherms but requires precise high-temperature control.
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is too slow or does not proceed. | Insufficient temperature. | Ensure the reaction mixture reaches and is maintained at the optimal temperature of 230-240°C.[1] Use a sand bath or heating mantle with a temperature controller for even heating. |
| Poor mixing of reactants. | Ensure efficient stirring to maintain a homogeneous mixture. | |
| Formation of dark, tarry byproducts. | Overheating or prolonged reaction time. | Carefully control the temperature and reaction time. Monitor the reaction progress and stop when the distillation of water ceases.[1] |
| Difficulty in dissolving the product for purification. | Incomplete reaction. | Take a small sample and test its solubility in hot alcohol. If it does not dissolve readily, the reaction may not be complete.[1] |
Route 2: Grignard Reaction
This route has a high potential for significant exotherms.
| Issue | Possible Cause | Troubleshooting Steps |
| Sudden and rapid increase in temperature upon initiation. | "Induction period" followed by a runaway reaction. This is common in Grignard reactions. | Initiate the reaction with a small amount of the halide. Once the reaction starts (indicated by a gentle exotherm), add the remaining halide slowly and at a controlled rate. |
| Exotherm is difficult to control during reagent addition. | Addition rate is too fast. | Add the Grignard reagent or the electrophile dropwise, monitoring the internal temperature closely. Have a robust cooling system in place. |
| Insufficient cooling. | Ensure the cooling bath is at the correct temperature and provides adequate surface area contact with the reaction flask. | |
| Formation of Wurtz coupling byproducts. | High local concentration of the halide. | Slow, controlled addition of the halide is crucial to minimize this side reaction. |
Route 3: Friedel-Crafts Reaction
This route can also be exothermic, particularly at the start.
| Issue | Possible Cause | Troubleshooting Steps |
| Initial sharp temperature rise upon mixing reactants and catalyst. | The initial complexation and reaction are exothermic. | Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at a low temperature (e.g., 0-5°C) with efficient stirring.[2] |
| Reaction becomes too vigorous after initial mixing. | Insufficient initial cooling or too rapid addition of catalyst. | Immediately slow down or stop the addition of the catalyst and enhance cooling. |
| Formation of polysubstituted byproducts. | Reaction temperature is too high. | Maintain a controlled temperature throughout the reaction. For some Friedel-Crafts reactions, a lower temperature favors the desired product. |
Experimental Protocols
Protocol 1: Synthesis of Benzalphthalide (Intermediate for Route 1)
-
Materials: Phthalic anhydride (100 g), Phenylacetic acid (110 g), freshly fused Sodium acetate (2.6 g).[1]
-
Procedure:
-
Combine all reactants in a round-bottomed flask equipped with a thermometer and a distillation setup.[1]
-
Heat the mixture rapidly to 230°C in a sand bath.[1]
-
Slowly increase the temperature to 240°C over approximately two hours, collecting the water that distills off.[1]
-
Maintain the temperature at 240°C for an additional hour, or until water distillation ceases.[1]
-
Allow the mixture to cool to 90-95°C and then dissolve the product in boiling alcohol for recrystallization.[1]
-
Protocol 2: General Procedure for Managing Exotherms in a Grignard Reaction
-
Setup: Use a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a thermometer. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
Place magnesium turnings in the flask.
-
Add a small portion of the halide (e.g., benzyl chloride) in anhydrous ether or THF to initiate the reaction. A small crystal of iodine can be used as an initiator.
-
Once the reaction begins (indicated by cloudiness and a gentle reflux), add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a controllable reflux.
-
Use an external cooling bath to manage the exotherm.
-
After the addition is complete, the reaction may be stirred at room temperature or gently heated to ensure completion.
-
Cool the reaction mixture in an ice bath before quenching with a saturated ammonium chloride solution or dilute acid. The quenching process is also exothermic and should be done slowly.
-
Data Presentation
Table 1: Temperature Control Parameters for Different Synthesis Routes
| Synthesis Route | Key Exothermic Step(s) | Recommended Initial Temperature | Recommended Reaction Temperature | Control Strategy |
| Condensation | - | 230°C[1] | 230-240°C[1] | Gradual heating, monitoring water distillation. |
| Grignard Reaction | Initiation, Reagent Addition, Quenching | Room Temperature (for initiation) | Maintained at gentle reflux | Slow, dropwise addition of reagents, efficient cooling. |
| Friedel-Crafts Reaction | Catalyst Addition, Initial Reaction | 0-5°C[2] | Varies (may require heating to reflux) | Portion-wise addition of catalyst at low temperature, external cooling. |
Mandatory Visualization
Caption: General workflow for managing exothermic reactions.
Caption: Troubleshooting logic for Grignard reaction exotherms.
References
Technical Support Center: Recrystallization of 2-Phenethylbenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solvent selection and troubleshooting for the recrystallization of 2-phenethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-phenethylbenzoic acid relevant to its recrystallization?
A1: Understanding the physical properties of 2-phenethylbenzoic acid is crucial for developing a successful recrystallization protocol. Key properties include:
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol [1]
-
Appearance: Solid powder[1]
-
Melting Point: 127-132 °C[1]
-
pKa: 4.08 (Predicted)[1]
A relatively high melting point suggests that a stable crystalline lattice can be formed.
Q2: What is the general principle for selecting a suitable recrystallization solvent?
A2: The ideal solvent for recrystallization should exhibit the following characteristics:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).
-
The solvent should not react chemically with the compound.
-
Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Q3: Based on its structure, what solvents are predicted to be suitable for the recrystallization of 2-phenethylbenzoic acid?
A3: 2-phenethylbenzoic acid possesses both a polar carboxylic acid group and a significant non-polar region (the phenethyl group and the benzene ring). This dual nature suggests that a solvent of intermediate polarity or a mixed solvent system might be effective. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[2]
Potential single solvents to investigate include ethanol, methanol, acetic acid, or acetone.[3] A mixed solvent system, such as ethanol/water, acetone/hexane, or toluene/hexane, could also be effective.[2][4] The more non-polar component would decrease the solubility at lower temperatures.
Experimental Protocols
Methodology for Solvent Screening
-
Place approximately 10-20 mg of crude 2-phenethylbenzoic acid into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise until the solid completely dissolves at the boiling point of the solvent. Record the volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a large quantity of pure crystals upon cooling.
General Recrystallization Protocol for 2-Phenethylbenzoic Acid
-
Weigh the crude 2-phenethylbenzoic acid and place it in an Erlenmeyer flask.
-
Add a boiling chip to the flask.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the crude product. Keep the flask on a hot plate to maintain the temperature.
-
If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal (if used). Use a pre-heated funnel to prevent premature crystallization.
-
Allow the filtrate to cool slowly and undisturbed to room temperature to allow for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point analysis).
Data Presentation
Table 1: Hypothetical Solubility of 2-Phenethylbenzoic Acid in Various Solvents
| Solvent | Solubility at 25 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Insoluble | Slightly Soluble | Poor (as a single solvent) |
| Hexane | Insoluble | Slightly Soluble | Poor (as a single solvent) |
| Toluene | Slightly Soluble | Very Soluble | Potentially Good |
| Ethanol | Soluble | Very Soluble | Poor (as a single solvent) |
| Acetone | Soluble | Very Soluble | Poor (as a single solvent) |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Very Soluble | Potentially Excellent |
| Acetone/Hexane (e.g., 1:2) | Sparingly Soluble | Very Soluble | Potentially Excellent |
Note: This table is for illustrative purposes and is based on general solubility principles. Experimental verification is required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[5] - Scratch the inside of the flask with a glass rod to induce crystallization.[5] - Add a seed crystal of the pure compound.[5] |
| "Oiling out" (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too quickly. - The compound is significantly impure. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[5][6] - Try a different solvent with a lower boiling point. - Consider purifying the crude product by another method (e.g., chromatography) before recrystallization. |
| Low recovery of purified product | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - Premature crystallization during hot filtration. - Incomplete transfer of crystals during filtration. | - Reduce the volume of solvent used in future attempts.[7] - Ensure the funnel and receiving flask are pre-heated before hot filtration.[8] - Rinse the crystallization flask with a small amount of ice-cold mother liquor and transfer it to the filter. |
| Crystals are colored | - Colored impurities are present in the crude product. | - Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Crystallization happens too quickly | - The solution is too concentrated. | - Reheat the solution and add a small amount of additional hot solvent to allow for slower cooling and better crystal formation.[5] |
Visualizations
Caption: Workflow for selecting a suitable recrystallization solvent.
Disclaimer: This guide provides general recommendations. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
References
- 1. chembk.com [chembk.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
validation of analytical methods for 2-Bibenzylcarboxylic Acid
A Comprehensive Guide to the Validation of Analytical Methods for 2-Bibenzylcarboxylic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies applicable to the quantification of this compound, a key intermediate in various synthetic pathways. While specific validated methods for this compound are not extensively published, this document leverages established analytical approaches for aromatic carboxylic acids to provide a framework for method development and validation. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparison of their performance characteristics based on data from structurally similar compounds.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile and widely accessible technique suitable for the analysis of aromatic compounds like this compound, which possesses a chromophore allowing for UV detection.[1] This method is known for its robustness and cost-effectiveness, making it a common choice for routine analysis and purity assessments.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[1] For non-volatile carboxylic acids, derivatization is typically required to increase their volatility and thermal stability.[2] This additional sample preparation step can improve chromatographic peak shape and detection limits.
The following sections provide a comparative summary of expected performance data and detailed experimental protocols for both HPLC-UV and GC-MS, based on validated methods for analogous aromatic carboxylic acids.
Quantitative Performance Data
The tables below summarize typical validation performance for HPLC-UV and GC-MS methods for aromatic carboxylic acids. This data, compiled from various validation studies of similar compounds, illustrates the expected performance characteristics for a validated this compound assay.
Table 1: Representative Performance of an HPLC-UV Method for an Aromatic Carboxylic Acid
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Intraday Precision (% RSD) | < 2% |
| Interday Precision (% RSD) | < 3% |
Table 2: Representative Performance of a GC-MS Method (with derivatization) for an Aromatic Carboxylic Acid
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Intraday Precision (% RSD) | < 5% |
| Interday Precision (% RSD) | < 10% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following are representative protocols for the analysis of an aromatic carboxylic acid, which can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of an aromatic carboxylic acid.
1. Chromatographic Conditions:
-
LC System: Agilent 1260 HPLC System or equivalent.[3]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic elution may be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 10 µL.[4]
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1 to 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent to a known concentration.
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
This protocol describes a general approach for the analysis of a carboxylic acid using GC-MS following a derivatization step. Silylation is a common derivatization method for acids.[2]
1. Derivatization Procedure (Silylation):
-
In a reaction vial, add a known amount of the dried sample or standard.
-
Add a suitable solvent (e.g., pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent GC system or equivalent.[3]
-
Column: A suitable capillary column, such as a DB-5ms.[3]
-
Carrier Gas: Helium.[3]
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation. For example: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.[3]
-
Ionization Mode: Electron Ionization (EI).[3]
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from derivatized standards. The use of a deuterated internal standard is recommended for improved accuracy and precision.[1]
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general workflows for analytical method validation and a typical derivatization process.
References
A Comparative Guide to the Synthesis of 2-Phenethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 2-phenethylbenzoic acid, a key intermediate in the synthesis of several organic compounds. The following sections detail four distinct methodologies: a direct Palladium-Catalyzed C-H Arylation, a Suzuki-Miyaura Coupling, a Grignard Reaction, and a multi-step approach involving Friedel-Crafts Acylation followed by reduction. Each route is evaluated based on quantitative metrics such as yield, reaction time, and temperature. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for your research and development needs.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to 2-phenethylbenzoic acid. It is important to note that while the Palladium-Catalyzed C-H Arylation data is specific to the target molecule, the data for the Suzuki Coupling, Grignard Reaction, and Friedel-Crafts Acylation routes are based on closely related analogous reactions and should be considered as representative estimates.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Palladium-Catalyzed C-H Arylation | Benzoic Acid, Styrene | Pd(OAc)₂, Ag₂CO₃ | TFA/DCE | 120 | 24 | 97.2 | 98.7 |
| Suzuki-Miyaura Coupling (Analogous) | 2-Bromobenzoic Acid, Phenethylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~85-95 | >95 |
| Grignard Reaction (Analogous) | 2-Bromobenzyl bromide, Benzylmagnesium chloride, CO₂ | Mg, Dry Ice | Diethyl ether | Reflux | 2-4 | ~60-80 | >95 |
| Friedel-Crafts Acylation & Reduction | Benzene, 3-Phenylpropanoyl chloride; then Zn(Hg), HCl | AlCl₃ | CS₂ | Reflux | 2-step | ~70-85 (overall) | >95 |
Experimental Protocols
Palladium-Catalyzed C-H Arylation
This protocol is a direct and highly efficient method for the synthesis of 2-phenethylbenzoic acid.
Materials:
-
Benzoic Acid
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Silver Carbonate (Ag₂CO₃)
-
Trifluoroacetic Acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a sealed reaction vessel, add benzoic acid (1.0 equiv.), styrene (1.5 equiv.), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Add a 1:1 mixture of TFA and DCE to the vessel.
-
Seal the vessel and heat the reaction mixture to 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic filtrate with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling (Proposed Protocol based on Analogy)
This protocol outlines a proposed synthesis of 2-phenethylbenzoic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromobenzoic Acid
-
Phenethylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 2-bromobenzoic acid (1.0 equiv.), phenethylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture.
-
Heat the mixture to 80 °C under an inert atmosphere and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and acidify with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Grignard Reaction (Proposed Protocol based on Analogy)
This protocol describes a proposed multi-step synthesis of 2-phenethylbenzoic acid using a Grignard reagent.
Materials:
-
2-(Bromomethyl)benzoic acid
-
Magnesium (Mg) turnings
-
Benzyl chloride
-
Dry Ice (solid CO₂)
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (6 M)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: Step A: Preparation of Benzylmagnesium chloride (Grignard Reagent)
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place Mg turnings (1.2 equiv.).
-
Add a solution of benzyl chloride (1.1 equiv.) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the Mg turnings to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
Step B: Carboxylation and Workup
-
In a separate beaker, place a generous amount of crushed dry ice.
-
Slowly pour the prepared Grignard reagent from Step A onto the dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Carefully add 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
Friedel-Crafts Acylation and Clemmensen Reduction (Proposed Protocol)
This is a two-step approach to synthesize 2-phenethylbenzoic acid.
Materials:
-
Benzene
-
3-Phenylpropanoyl chloride
-
Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂)
-
Hydrochloric Acid (concentrated and dilute)
-
Zinc amalgam (Zn(Hg))
-
Toluene
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: Step A: Friedel-Crafts Acylation
-
In a round-bottom flask under an inert atmosphere, suspend AlCl₃ (1.1 equiv.) in CS₂.
-
Cool the mixture in an ice bath and slowly add a solution of 3-phenylpropanoyl chloride (1.0 equiv.) in CS₂.
-
After the addition, add benzene (1.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, then heat to reflux for 1 hour.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CS₂.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent to yield the crude ketone.
Step B: Clemmensen Reduction
-
To the crude ketone from Step A, add amalgamated zinc (Zn(Hg)) and a mixture of concentrated HCl, water, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours.
-
Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 2-phenethylbenzoic acid, which can be purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Palladium-Catalyzed C-H Arylation Workflow.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Grignard Reaction Synthesis Route.
Caption: Friedel-Crafts Acylation and Reduction Sequence.
A Comparative Analysis of 2-Bibenzylcarboxylic Acid and 4-Bibenzylcarboxylic Acid for Researchers
An objective guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of 2-Bibenzylcarboxylic Acid and its positional isomer, 4-Bibenzylcarboxylic Acid.
This guide provides a detailed comparison of this compound and 4-bibenzylcarboxylic acid, also known as 4-(2-phenylethyl)benzoic acid. The following sections summarize their key chemical and physical properties, present available data on their biological activities, and outline the experimental methodologies for the determination of these properties.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of this compound and 4-bibenzylcarboxylic acid are summarized below. These properties are crucial in determining the compounds' behavior in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | 4-Bibenzylcarboxylic Acid |
| Synonyms | 2-(2-Phenylethyl)benzoic acid | 4-(2-Phenylethyl)benzoic acid |
| CAS Number | 4890-85-1[1] | 785-79-5[2] |
| Molecular Formula | C₁₅H₁₄O₂[1] | C₁₅H₁₄O₂[2] |
| Molecular Weight | 226.27 g/mol [1] | 226.27 g/mol [2] |
| Melting Point | 127-132 °C[3] | Not available |
| Boiling Point | 259 °C[3] | Not available |
| Predicted pKa | 4.08 | ~4.2-4.4 |
| Predicted LogP | ~3.9-4.1 | 4.3[2][4] |
Biological Activities: An Overview
While both molecules are derivatives of benzoic acid, which is known to have antimicrobial and other biological activities, specific experimental data for these two positional isomers is limited in publicly available literature.
This compound:
Some sources suggest that this compound may exhibit anti-inflammatory and protease inhibitory activities.[1] It is also documented as a pharmaceutical intermediate.[1] However, detailed experimental studies providing quantitative data such as IC50 or MIC values were not readily found in the public domain.
4-Bibenzylcarboxylic Acid:
There is a notable lack of specific experimental data on the biological activities of 4-bibenzylcarboxylic acid in the available literature. General studies on benzoic acid derivatives suggest a potential for antimicrobial and anti-inflammatory properties.[5][6]
Due to the limited direct comparative experimental data on the biological activities of these two specific compounds, a quantitative comparison of their performance cannot be provided at this time.
Experimental Methodologies
The following sections detail the general experimental protocols for determining the key physicochemical properties discussed in this guide.
Determination of Acid Dissociation Constant (pKa)
The pKa of a carboxylic acid can be determined using potentiometric titration, a highly accurate and common method.[7]
Principle: A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the titration curve's buffer region.
Protocol:
-
Preparation of Solutions: Prepare a standard solution of the carboxylic acid of known concentration (e.g., 0.1 M) in a suitable solvent (typically water or a water/organic co-solvent mixture). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add the base solution in small, known increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of base added.
-
Data Analysis: Plot the pH of the solution (y-axis) against the volume of base added (x-axis). The equivalence point is the point of steepest slope. The pKa is the pH at the half-equivalence point.
Determination of the Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of a compound's lipophilicity, can be determined experimentally using methods such as the shake-flask method or more rapidly by High-Performance Liquid Chromatography (HPLC).[8][9][10]
Principle (HPLC Method): The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.
Protocol (HPLC Method):
-
Preparation of Mobile Phase and Standards: Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). Prepare solutions of at least five to six standard compounds with accurately known LogP values that span the expected range of the analyte.
-
HPLC System: Use a reverse-phase HPLC column (e.g., C18). Set the flow rate and column temperature.
-
Calibration: Inject the standard solutions and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.
-
Sample Analysis: Inject the solution of the test compound and record its retention time.
-
LogP Calculation: Calculate the retention factor for the test compound and use the calibration curve to determine its LogP value.
Protease Inhibition Assay
A general protocol for assessing the protease inhibitory activity of a compound is outlined below. This is a generic protocol and would need to be adapted for a specific protease.[11][12][13][14]
Principle: The activity of a protease is measured by its ability to cleave a specific substrate, leading to a detectable signal (e.g., color change or fluorescence). A potential inhibitor will reduce the rate of substrate cleavage.
Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific protease. Prepare a solution of the protease and a solution of a suitable substrate (e.g., casein for a general protease assay). Prepare solutions of the test compound at various concentrations.
-
Assay Setup: In a microplate, add the protease solution to wells containing either the test compound or a vehicle control.
-
Initiation of Reaction: Add the substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific period.
-
Stopping the Reaction: Stop the reaction, for example, by adding trichloroacetic acid (TCA).
-
Detection: Measure the product of the enzymatic reaction. For a casein-based assay, this can be done by measuring the absorbance of the supernatant at 280 nm after centrifugation to remove undigested casein.
-
Data Analysis: Compare the protease activity in the presence of the test compound to the control. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value if possible.
References
- 1. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-Phenylethyl)benzoic acid | C15H14O2 | CID 10489431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. agilent.com [agilent.com]
- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assay Procedure for Protease [sigmaaldrich.com]
- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. enzymedevelopment.com [enzymedevelopment.com]
- 14. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Thermal Stability of Polymers: The Influence of Benzyl and Bibenzyl Moieties
For Researchers, Scientists, and Drug Development Professionals
The inclusion of rigid, aromatic structures such as benzyl and bibenzyl groups into a polymer backbone is anticipated to enhance thermal stability due to the high bond dissociation energies of the aromatic C-C and C-H bonds and the resonance stabilization afforded by the aromatic rings. This guide summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to provide a clear comparison. Detailed experimental protocols for these analyses are also provided.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key thermal properties of the selected polymers.
Table 1: Comparative Thermal Properties of Poly(benzyl methacrylate) and Poly(methyl methacrylate)
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tmax) (°C) | Char Yield at 600°C (%) |
| Poly(benzyl methacrylate) (PBzMA) | 75[1] | ~207 | Not explicitly stated | Not available |
| Poly(methyl methacrylate) (PMMA) | 104 | ~221 | 371 | Low |
Table 2: Comparative Thermal Properties of Poly(benzimidazole-imide) and Conventional Aromatic Polyimide
| Polymer System (Dianhydride-Diamine) | 5% Weight Loss Temperature (Td5) (°C) | Glass Transition Temperature (Tg) (°C) | Char Yield at 800°C (%) |
| Poly(benzimidazole-imide) (BAPBBI-BPDA) | >566[2] | >415[2] | High |
| Conventional Polyimide (PMDA-ODA - Kapton®) | ~550-580 | ~396-406 | ~55-60 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible thermal analysis of polymers. The following are generalized protocols based on common practices for the experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer samples.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small amount of the polymer film or powder (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The furnace is purged with an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[1]
-
Data Acquisition: The instrument records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature of 5% weight loss (Td5), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of residual mass (char yield) at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer samples.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Analysis Conditions:
-
The sample is first heated to a temperature above its expected Tg to erase any prior thermal history.
-
The sample is then cooled at a controlled rate (e.g., 20°C/min).
-
A second heating scan is performed at a constant rate (e.g., 10°C/min or 20°C/min) through the glass transition region.[1]
-
-
Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: The DSC thermogram from the second heating scan is analyzed to identify the glass transition as a step-like change in the baseline. The Tg is typically taken as the midpoint of this transition.
Mandatory Visualization
The following diagrams illustrate the generalized thermal degradation pathways for the polymer types discussed.
References
A Comparative Spectroscopic Guide to 2-Bibenzylcarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bibenzylcarboxylic Acid Isomers
2-Bibenzylcarboxylic acid, also known as 2-(2-phenylethyl)benzoic acid, and its meta (3-) and para (4-) isomers are aromatic carboxylic acids with the molecular formula C₁₅H₁₄O₂. The position of the phenylethyl substituent on the benzoic acid ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures that can be used for their differentiation. Understanding these differences is crucial for unambiguous structural elucidation in synthetic chemistry and drug development.
Predicted Spectroscopic Data Comparison
The following table summarizes the predicted key spectroscopic features for the three isomers of bibenzylcarboxylic acid. These predictions are based on the analysis of structurally similar compounds and the fundamental principles of NMR, IR, and mass spectrometry.
| Spectroscopic Technique | Predicted Data for this compound | Predicted Data for 3-Bibenzylcarboxylic Acid | Predicted Data for 4-Bibenzylcarboxylic Acid |
| ¹H NMR | |||
| Carboxylic Acid Proton (-COOH) | ~12-13 ppm (s, 1H) | ~12-13 ppm (s, 1H) | ~12-13 ppm (s, 1H) |
| Benzoic Acid Ring Protons | Complex multiplet pattern in the aromatic region (~7.2-8.1 ppm, 4H) | Asymmetrical multiplet pattern in the aromatic region (~7.3-7.9 ppm, 4H) | Two distinct doublets (AA'BB' system) in the aromatic region (~7.4 and 7.9 ppm, 4H) |
| Phenylethyl Group Protons | Aromatic: ~7.1-7.3 ppm (m, 5H); Methylene (-CH₂CH₂-): Two triplets, ~3.0-3.3 ppm (4H) | Aromatic: ~7.1-7.3 ppm (m, 5H); Methylene (-CH₂CH₂-): Two triplets, ~2.9-3.2 ppm (4H) | Aromatic: ~7.1-7.3 ppm (m, 5H); Methylene (-CH₂CH₂-): Two triplets, ~2.9-3.2 ppm (4H) |
| ¹³C NMR | |||
| Carboxylic Acid Carbon (-COOH) | ~170-175 ppm | ~168-173 ppm | ~168-173 ppm |
| Benzoic Acid Ring Carbons | 6 distinct signals in the aromatic region (~125-145 ppm) | 6 distinct signals in the aromatic region (~125-145 ppm) | 4 distinct signals in the aromatic region due to symmetry (~125-150 ppm) |
| Phenylethyl Group Carbons | Aromatic: ~126-141 ppm (4 signals); Methylene (-CH₂CH₂-): ~35-40 ppm (2 signals) | Aromatic: ~126-141 ppm (4 signals); Methylene (-CH₂CH₂-): ~35-40 ppm (2 signals) | Aromatic: ~126-141 ppm (4 signals); Methylene (-CH₂CH₂-): ~35-40 ppm (2 signals) |
| IR Spectroscopy | |||
| O-H Stretch (Carboxylic Acid) | Broad band, ~2500-3300 cm⁻¹ | Broad band, ~2500-3300 cm⁻¹ | Broad band, ~2500-3300 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ | ~1680-1710 cm⁻¹ | ~1680-1710 cm⁻¹ |
| C-H Aromatic Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Aliphatic Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| Fingerprint Region | Characteristic pattern of C-H out-of-plane bending for ortho-disubstituted benzene (~740-780 cm⁻¹) | Characteristic pattern of C-H out-of-plane bending for meta-disubstituted benzene (~680-725 cm⁻¹ and 750-810 cm⁻¹) | Characteristic pattern of C-H out-of-plane bending for para-disubstituted benzene (~800-860 cm⁻¹) |
| Mass Spectrometry | |||
| Molecular Ion (M⁺) | m/z 226 | m/z 226 | m/z 226 |
| Key Fragmentation Peaks | m/z 209 ([M-OH]⁺), m/z 181 ([M-COOH]⁺), m/z 105 (phenylethyl cation), m/z 91 (tropylium ion) | m/z 209 ([M-OH]⁺), m/z 181 ([M-COOH]⁺), m/z 105 (phenylethyl cation), m/z 91 (tropylium ion) | m/z 209 ([M-OH]⁺), m/z 181 ([M-COOH]⁺), m/z 105 (phenylethyl cation), m/z 91 (tropylium ion) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of aromatic carboxylic acids like the bibenzylcarboxylic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, and for carboxylic acids, DMSO-d₆ is often preferred as it can prevent the acidic proton from exchanging with residual water, which can broaden the signal.
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum using a standard 400 MHz or higher field NMR spectrometer. A sufficient number of scans (typically 16-64) should be acquired to obtain a good signal-to-noise ratio. The spectral width should be set to cover the range of at least 0-15 ppm.
-
¹³C NMR Analysis: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to cover the range of at least 0-200 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the mass spectrometer. For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it directly into the ion source.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule and will produce a characteristic fragmentation pattern.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 40-300, to observe the molecular ion and key fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: Workflow for Isomer Differentiation.
Assessing the Purity of Commercial 2-Phenethylbenzoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor influencing experimental outcomes and the quality of final products. This guide provides a comparative assessment of the purity of commercial 2-phenethylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] We present a summary of potential impurities, analytical methodologies for their detection, and a comparison of purity data from different commercial sources.
Understanding Potential Impurities
The purity of commercially available 2-phenethylbenzoic acid can be influenced by the synthetic route employed by the manufacturer. A common method for its synthesis involves the condensation of phthalic anhydride with phenylacetic acid, followed by hydrolysis, hydrogenation, and acid neutralization.[1] Based on this and other potential synthetic pathways, common impurities may include:
-
Unreacted Starting Materials: Phthalic anhydride and phenylacetic acid.
-
Intermediates: Benzylidene phthalide anhydride.
-
Isomeric Impurities: 3-phenethylbenzoic acid and 4-phenethylbenzoic acid, which can arise from non-specific reactions.
-
Related Substances: Byproducts formed during the synthesis, which could include other aromatic carboxylic acids or derivatives.
Comparative Purity of Commercial 2-Phenethylbenzoic Acid
The stated purity of 2-phenethylbenzoic acid can vary between suppliers. While a comprehensive, independent analysis of all available commercial products is beyond the scope of this guide, we have compiled publicly available purity information to provide a general comparison. It is crucial for researchers to request lot-specific certificates of analysis for detailed impurity profiles.
| Supplier | Stated Purity (%) | Notes |
| Supplier A (e.g., Sigma-Aldrich) | ≥ 95[2][3] | Purity determined by standard analytical techniques. |
| Supplier B (Generic) | Typically >98% | Purity may vary by batch. |
| Research Grade | Up to 98.7%[1] | Achieved through specific synthesis and rigorous purification.[1] |
Note: This table is for illustrative purposes and researchers should always consult the supplier's documentation for specific purity information.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercial 2-phenethylbenzoic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust method for quantifying the main component and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient elution may be required to separate all potential impurities.
Detection:
-
UV at 230 nm
Sample Preparation:
-
Accurately weigh and dissolve the 2-phenethylbenzoic acid sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often necessary for acidic compounds like 2-phenethylbenzoic acid to improve their volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Column:
-
A capillary column suitable for polar analytes (e.g., DB-5ms or equivalent)
Carrier Gas:
-
Helium
Derivatization (optional but recommended):
-
Esterification to form the methyl ester using diazomethane or BF3/methanol can improve peak shape and sensitivity.
Temperature Program:
-
A temperature gradient from a lower initial temperature (e.g., 100°C) to a higher final temperature (e.g., 280°C) is typically used to ensure the elution of all components.
Mass Spectrometer:
-
Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-450
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of commercial 2-phenethylbenzoic acid.
Potential Biological Relevance and Signaling Pathways
While 2-phenethylbenzoic acid is primarily known as a synthetic intermediate, understanding its potential biological effects, or those of its impurities, is crucial in a drug development context. Benzoic acid and its derivatives are known to possess antimicrobial and anti-inflammatory properties.[4] For instance, benzoic acid can disrupt the intracellular pH of microbial cells, leading to an antimicrobial effect.[4] Although a specific signaling pathway for 2-phenethylbenzoic acid is not well-established, we can hypothesize a potential interaction based on the known activities of related compounds. The following diagram illustrates a hypothetical signaling pathway where a benzoic acid derivative could modulate an inflammatory response.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Bibenzylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bibenzylcarboxylic acid, a key intermediate in the production of various pharmaceuticals, relies on efficient and selective catalytic methods. This guide provides an objective comparison of catalytic systems for the synthesis of this compound, supported by available experimental data. The primary focus is on catalyst performance, reaction conditions, and overall yield, providing a valuable resource for process optimization and catalyst selection.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yield and purity in the synthesis of this compound. Below is a summary of a prominent catalytic method and a traditional non-catalytic route for comparison.
| Method | Catalyst / Reagents | Substrates | Reaction Conditions | Yield | Purity | Reference |
| Palladium-Catalyzed Coupling | Bis(cyanomethyl)palladium dichloride, Nitrogen polydentate ligand, Bis(trifluoroacetic acid)iodobenzene (oxidant), Dimethylaminopyridine (base) | A compound of formula (I) and a compound of formula (II) (specific structures not detailed in the source) | 70°C, 24 hours in 1:3 1,4-dioxane and acetonitrile | 97.2% | 98.7% | [1] |
| Traditional Synthesis | Phthalic anhydride, Phenylacetic acid, followed by hydrolysis, hydrogenation, and acid neutralization | Phthalic anhydride, Phenylacetic acid | Multi-step synthesis involving condensation and reduction | N/A | N/A | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. The following are protocols for the key methods identified.
Method 1: Palladium-Catalyzed Synthesis
This method utilizes a palladium catalyst for the efficient synthesis of this compound (also known as 2-phenylethylbenzoic acid).[1]
Procedure:
-
To a suitable two-component organic solvent (a 1:3 volume ratio of 1,4-dioxane and acetonitrile) at room temperature, add 100 mmol of the starting compounds (formulas I and II), 8 mmol of the catalyst bis(cyanomethyl)palladium dichloride, 10 mmol of a nitrogen polydentate ligand, 180 mmol of the oxidant bis(trifluoroacetic acid)iodobenzene, and 200 mmol of the organic base dimethylaminopyridine.
-
Increase the temperature to 70°C and stir the reaction mixture at this temperature for 24 hours.
-
After the reaction is complete, filter the mixture while hot.
-
Allow the filtrate to cool naturally to room temperature and adjust the pH to neutral.
-
Wash the solution with a sufficient amount of saturated sodium carbonate aqueous solution 2-4 times.
-
Combine the organic phases and cool to 2-6°C to precipitate the solid product.
-
Filter the solid, wash thoroughly with anhydrous ethanol, and dry under vacuum to obtain the white crystalline this compound.
Method 2: Traditional Multi-Step Synthesis
This route proceeds through the condensation of phthalic anhydride and phenylacetic acid, followed by a series of transformation steps.[1]
Procedure:
-
Condensation: React phthalic anhydride with phenylacetic acid to produce benzylidene phthalide anhydride.
-
Hydrolysis and Hydrogenation: The benzylidene phthalide anhydride is hydrolyzed to sodium o-benzoacetyl benzoate, which is then hydrogenated to yield sodium o-β-phenylethyl benzoate.
-
Acid Neutralization: Neutralize the sodium o-β-phenylethyl benzoate with hydrochloric acid.
-
Purification: Refine the product using ethanol to obtain this compound.
Visualizing the Synthetic Pathways
To better understand the workflow and relationships in the synthesis of this compound, the following diagrams are provided.
Caption: General experimental workflow for synthesizing and evaluating this compound.
Caption: Comparison of a palladium-catalyzed and a traditional synthetic pathway to this compound.
References
comparative study of the pharmacological effects of amitriptyline precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of the tricyclic antidepressant (TCA) amitriptyline, its primary active metabolite nortriptyline, and its key synthetic precursors, dibenzosuberone and 3-(dimethylamino)propyl chloride. The objective is to present a clear, data-driven comparison to aid in research and development.
Overview of Compared Compounds
A foundational understanding of each compound's role is crucial for interpreting their pharmacological data.
-
Amitriptyline: A tertiary amine TCA, it has been a benchmark for antidepressant therapy for decades.[1] Its mechanism involves the potent but relatively balanced inhibition of both serotonin (5-HT) and norepinephrine (NE) reuptake.[2] However, its broad receptor-binding profile contributes to a significant side-effect burden.[3]
-
Nortriptyline: The principal active metabolite of amitriptyline, nortriptyline is a secondary amine TCA and is also prescribed as an antidepressant.[4] It differs from its parent compound by exhibiting a preferential inhibition of norepinephrine reuptake over serotonin reuptake.[5]
-
Dibenzosuberone: This tricyclic ketone is a foundational chemical intermediate in the synthesis of amitriptyline.[6][7] It forms the core structure of the drug but does not possess the side chain necessary for the characteristic pharmacological activity of TCAs.[8]
-
3-(Dimethylamino)propyl chloride: This compound provides the crucial side chain that is attached to the dibenzosuberone core during synthesis.[9][10] It is a reactive chemical intermediate and is not evaluated for direct pharmacological effects in the context of antidepressant action.
Comparative Pharmacological Data
The primary pharmacological distinction between these compounds lies in their affinity for various neurotransmitter transporters and receptors. The following table summarizes their in vitro binding affinities (Ki, nM), where a lower value indicates a higher affinity.
| Target | Amitriptyline (Ki, nM) | Nortriptyline (Ki, nM) | Dibenzosuberone | 3-(Dimethylamino)propyl chloride |
| Serotonin Transporter (SERT) | 20 | 18 | Not Applicable | Not Applicable |
| Norepinephrine Transporter (NET) | 50 | 4.37 | Not Applicable | Not Applicable |
| Histamine H1 Receptor | 1.1 | 8 | Not Applicable | Not Applicable |
| Muscarinic M1 Receptor | 18 | 40 | Not Applicable | Not Applicable |
| α1-Adrenergic Receptor | 25 | 30 | Not Applicable | Not Applicable |
Data Interpretation:
-
SERT vs. NET Inhibition: Amitriptyline is a potent inhibitor of both SERT and NET.[11] In contrast, its metabolite nortriptyline is significantly more potent and selective as a norepinephrine reuptake inhibitor (lower Ki for NET).[5][12]
-
Receptor Side Effects: Both amitriptyline and nortriptyline exhibit high affinity for histamine H1 and muscarinic M1 receptors, which is responsible for common side effects such as sedation, dry mouth, and constipation.[3][11]
-
Precursor Activity: Dibenzosuberone and 3-(dimethylamino)propyl chloride are synthetic building blocks and do not have relevant binding affinities for these neurological targets. Their pharmacological profiles are not comparable to the final active pharmaceutical ingredients.
Key Signaling Pathways
Monoamine Reuptake Inhibition
The primary therapeutic action of amitriptyline and nortriptyline is the blockade of SERT and NET at the presynaptic terminal. This action increases the concentration of serotonin and/or norepinephrine in the synaptic cleft, enhancing neurotransmission.
References
- 1. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. southtees.nhs.uk [southtees.nhs.uk]
- 5. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzosuberone-1210-35-1 [ganeshremedies.com]
- 7. nbinno.com [nbinno.com]
- 8. Dibenzosuberone - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Bibenzylcarboxylic Acid for Researchers and Drug Development Professionals
An in-depth analysis of synthetic routes to a key pharmaceutical intermediate, 2-Bibenzylcarboxylic Acid, also known as 2-(2-phenylethyl)benzoic acid, is presented. This guide provides a comparative overview of various synthesis methods, offering detailed experimental protocols, quantitative performance data, and an economic analysis to aid researchers, scientists, and professionals in drug development in selecting the most suitable methodology for their needs.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the tricyclic antidepressant Amitriptyline. The efficiency, cost-effectiveness, and safety of the synthesis of this key building block are of paramount importance in the overall drug manufacturing process. This guide explores and compares several prominent synthetic strategies, including classical reduction methods, modern catalytic hydrogenations, and palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Synthesis Methods
A summary of the key performance indicators for different synthesis methods of this compound is presented below. The data has been compiled from various scientific publications and patents to provide a clear and objective comparison.
| Method | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Temperature | Pressure | Yield | Purity | Key Advantages | Key Disadvantages |
| Transfer Hydrogenation | Benzphthalide | Dipentene, 10% Palladium on Carbon (Pd/C) | 3 hours | Reflux | Atmospheric | Major Product | High | Convenient, avoids high-pressure hydrogen, relatively short reaction time. | Use of a precious metal catalyst (Pd/C), which can be costly. |
| Low-Pressure Hydrogenation | Sodium o-phenylacetyl benzoate | Special Nano Nickel catalyst | Not specified | 50°C | 5 kg/cm ² | 98% | 99% | High yield and purity, low temperature and pressure, avoids precious metals. | Preparation of the starting material is an additional step. |
| High-Pressure Hydrogenation | o-phenylacetyl benzoic acid | Palladium on Carbon (Pd/C) | Not specified | >100°C | >20 kg/cm ² | 88% | 94% | Established industrial method. | Harsh reaction conditions (high temperature and pressure), safety concerns. |
| Classical Reduction (HI/P) | Benzphthalide | Hydriodic Acid (HI), Red Phosphorus (P) | Not specified | Reflux | Atmospheric | Good | Variable | Avoids catalytic hydrogenation. | Use of corrosive and hazardous reagents, risk of explosion on scale-up. |
| Classical Reduction (H₂/Pd-C) | Benzphthalide | Hydrogen gas, Palladium on Carbon (Pd/C) | Not specified | Not specified | High | Good | Variable | Effective reduction method. | Requires high-pressure hydrogen, difficulties in catalyst recycling. |
| Classical Reduction (Raney Ni) | Benzphthalide | Hydrogen gas, Raney Nickel | Not specified | Not specified | High | Good | Variable | Cost-effective catalyst compared to palladium. | Requires high-pressure hydrogen, pyrophoric nature of Raney Nickel. |
| Palladium-Catalyzed Coupling | 2-halobenzoic acid and a phenylethylboronic acid derivative | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Base | 12-24 hours | 80°C | Atmospheric | Good | High | High functional group tolerance, modular approach. | Longer reaction times, multi-component system, cost of palladium catalyst. |
| From Phthalic Anhydride | Phthalic Anhydride, Phenylacetic Acid | Sodium Acetate (for intermediate formation) | Multi-step | High | Atmospheric | Variable | Variable | Readily available starting materials. | Multi-step process, potentially lower overall yield. |
Experimental Protocols
Method 1: Transfer Hydrogenation of Benzphthalide
This method offers a convenient and safer alternative to high-pressure hydrogenation.
Materials:
-
Benzphthalide
-
Dipentene
-
10% Palladium on Carbon (Pd/C)
-
Acetone
Procedure:
-
In a round-bottom flask, combine benzphthalide (e.g., 200 g), dipentene (e.g., 300 mL), and 10% Pd/C (e.g., 20 g).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with acetone (e.g., 1000 mL) and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-(2-phenylethyl)benzoic acid.
Method 2: Low-Pressure Hydrogenation of Sodium o-phenylacetyl benzoate
This patented method boasts high yield and purity under mild conditions.
Materials:
-
Sodium o-phenylacetyl benzoate
-
Purified water
-
Special Nano Nickel catalyst (comprising 90-99% nano nickel, with minor amounts of cobalt, aluminum, iron, and silicon)
Procedure:
-
In a high-pressure reaction kettle, charge sodium o-phenylacetyl benzoate, purified water, and the special nano-nickel catalyst in a weight ratio of 1:4:0.02.
-
Pressurize the reactor with hydrogen to 5 kg/cm ².
-
Heat the reaction mixture to 50°C and maintain with stirring until the reaction is complete.
-
After the reaction, cool the vessel, release the pressure, and filter the catalyst.
-
Acidify the filtrate to precipitate 2-(2-phenylethyl)benzoic acid.
-
Collect the product by filtration, wash with water, and dry.
Method 5 (Intermediate Step): Synthesis of Benzalphthalide from Phthalic Anhydride and Phenylacetic Acid
This is the initial step in a multi-step synthesis of this compound.
Materials:
-
Phthalic anhydride
-
Phenylacetic acid
-
Sodium acetate, freshly fused
Procedure:
-
In a flask equipped with a thermometer and a distillation setup, place phthalic anhydride (100 g), phenylacetic acid (110 g), and freshly fused sodium acetate (2.6 g).
-
Heat the mixture in a sand bath. Raise the temperature from 230°C to 240°C over approximately two hours, collecting the water that distills off.
-
Maintain the temperature at 240°C for an additional hour until the distillation of water ceases.
-
Cool the flask to 90-95°C and dissolve the product in boiling alcohol (400 cc).
-
Filter the hot solution to remove any insoluble matter and allow it to cool.
-
Collect the yellow crystals of benzalphthalide by suction filtration and wash with cold alcohol. The product can be further purified by recrystallization from alcohol.
Economic Analysis
A direct, quantitative economic comparison of these methods is challenging without access to industrial-scale data. However, a qualitative analysis based on several key factors can guide decision-making:
-
Raw Material Costs: The method starting from phthalic anhydride and phenylacetic acid uses readily available and relatively inexpensive starting materials. The cost of benzphthalide and sodium o-phenylacetyl benzoate would need to be considered for other routes.
-
Catalyst Costs: Palladium-based catalysts are significantly more expensive than nickel-based catalysts. The reusability and lifetime of the catalyst are critical factors in the overall cost. The special nano-nickel catalyst, while proprietary, is designed for high efficiency and may offer long-term cost benefits.
-
Energy Costs: Methods requiring high temperatures and pressures (e.g., high-pressure hydrogenation) will have higher energy consumption and associated costs compared to low-pressure and atmospheric pressure methods.
-
Capital Costs: High-pressure reactors represent a significant capital investment compared to standard laboratory glassware used for atmospheric pressure reactions.
-
Safety and Environmental Costs: The use of hazardous materials like hydriodic acid and red phosphorus, or high-pressure hydrogen, incurs additional costs related to safety infrastructure, handling protocols, and waste disposal.
Overall, the Low-Pressure Hydrogenation method appears to be the most economically promising on paper, offering high yield and purity under mild conditions and avoiding precious metal catalysts. The Transfer Hydrogenation method provides a good balance of convenience, safety, and efficiency, making it attractive for laboratory and smaller-scale production. The classical methods, while historically significant, are largely superseded by more modern, safer, and more efficient catalytic processes.
Synthesis Pathways and Logic
The following diagrams illustrate the different synthetic approaches to this compound.
Caption: Overview of the main synthetic routes to this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. For researchers and drug development professionals, the choice of synthesis route will depend on factors such as the scale of production, available equipment, cost considerations, and safety requirements. Modern catalytic methods, particularly the low-pressure hydrogenation using a nano-nickel catalyst and the convenient transfer hydrogenation, offer significant improvements over classical reduction techniques in terms of safety, efficiency, and environmental impact. The palladium-catalyzed coupling routes provide flexibility but may be more suitable for smaller-scale synthesis and analog generation due to catalyst cost and longer reaction times. This guide provides the necessary data and protocols to make an informed decision for the efficient and economical production of this important pharmaceutical intermediate.
Safety Operating Guide
Proper Disposal of 2-Bibenzylcarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of 2-Bibenzylcarboxylic acid (CAS No. 4890-85-1), tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Understanding the hazards associated with a chemical is the first step in safe handling and disposal. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Aaronchem Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risk.
| PPE Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2] | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat or chemical-resistant apron.[1][2][3] | To prevent direct skin contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a fume hood.[1][2][3] | To prevent inhalation of dust particles. |
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent contamination and exposure.
Experimental Protocol for Small Spill Cleanup:
-
Ensure Proper PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Containment: Prevent the further spread of the spilled material.
-
Cleanup: Carefully sweep or vacuum up the solid material.[2][4] Take care to avoid creating airborne dust.[1][5] Lightly moistening the material with water may help to minimize dust generation.
-
Waste Collection: Transfer the collected material into a clearly labeled, sealable, and suitable container designated for chemical waste.[1][4][5]
-
Decontamination: Thoroughly clean the affected area with soap and water.
Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Guidance:
-
Waste Segregation and Collection:
-
Collect all solid this compound waste and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, durable, and sealable container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name, "this compound."
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.
-
The storage area should be segregated from incompatible substances such as strong oxidizing agents and strong bases.[2]
-
-
Professional Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bibenzylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Bibenzylcarboxylic Acid (CAS No. 4890-85-1), also known as 2-Phenethylbenzoic acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is an off-white powder that can cause irritation to the eyes, skin, and respiratory tract.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1] A face shield is recommended where there is a significant risk of dust generation.[2][3] | Protects against eye irritation from dust particles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5] A lab coat or other protective clothing is required to prevent skin exposure.[1][2] | Prevents skin irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient to maintain low airborne concentrations.[1][4] | Protects against respiratory tract irritation from inhaling dust.[1] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and accumulation.[1][6]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][3]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before handling the chemical.[2]
-
-
Handling the Compound:
-
Post-Handling Procedures:
Disposal Plan:
-
Dispose of waste material, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local environmental regulations.[6]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Do not empty into drains.[6]
Emergency Procedures
| Exposure Type | First-Aid Measures |
| Inhalation | Move the exposed person to fresh air immediately. If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response:
In the event of a spill, immediately evacuate unnecessary personnel. Wearing the appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1] Ensure the area is well-ventilated.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. leelinework.com [leelinework.com]
- 5. hsa.ie [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
